molecular formula C11H10ClN B1347593 2-Chloro-4,8-dimethylquinoline CAS No. 3913-17-5

2-Chloro-4,8-dimethylquinoline

カタログ番号: B1347593
CAS番号: 3913-17-5
分子量: 191.65 g/mol
InChIキー: UAKXMKQZURGJKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Chloro-4,8-dimethylquinoline is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-chloro-4,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKXMKQZURGJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959934
Record name 2-Chloro-4,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3913-17-5
Record name 3913-17-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-4,8-dimethylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4,8-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a robust synthetic protocol, details expected characterization data, and presents visual workflows to aid in laboratory practice.

Introduction

This compound is a substituted quinoline derivative with potential applications as a building block in the synthesis of novel pharmaceutical agents and functional materials. The presence of a reactive chlorine atom at the 2-position, along with the methyl groups on the carbocyclic and heterocyclic rings, offers multiple sites for further chemical modification, making it a versatile intermediate for library synthesis and lead optimization in drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 3913-17-5[1]
Molecular Formula C₁₁H₁₀ClN[1]
Molecular Weight 191.66 g/mol [1]
Appearance Expected to be a solid at room temperature
Purity >98% (commercially available)[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the N-acetylation of 2,4-dimethylaniline, followed by a Vilsmeier-Haack cyclization reaction.

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Vilsmeier-Haack Reaction 2,4-dimethylaniline 2,4-Dimethylaniline Acetanilide N-(2,4-dimethylphenyl)acetamide 2,4-dimethylaniline->Acetanilide Acetic Anhydride, Acetic Acid Acetic_anhydride Acetic Anhydride Target_compound This compound Acetanilide->Target_compound 1. POCl₃, DMF 2. Heat Vilsmeier_reagent Vilsmeier Reagent (POCl₃ + DMF)

Synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of N-(2,4-dimethylphenyl)acetamide

  • Materials: 2,4-dimethylaniline, acetic anhydride, glacial acetic acid, water.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylaniline in a minimal amount of glacial acetic acid.

    • Slowly add a slight molar excess (approximately 1.1 equivalents) of acetic anhydride to the stirred solution. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.

    • After the initial exotherm subsides, heat the reaction mixture to reflux for 1-2 hours to ensure complete reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water with stirring.

    • Collect the precipitated white solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(2,4-dimethylphenyl)acetamide. Dry the product under vacuum.

Step 2: Synthesis of this compound

  • Materials: N-(2,4-dimethylphenyl)acetamide, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), crushed ice, sodium bicarbonate solution.

  • Procedure:

    • In a three-necked round-bottom flask fitted with a dropping funnel, a thermometer, and a reflux condenser with a calcium chloride guard tube, place N,N-dimethylformamide (DMF).

    • Cool the flask in an ice bath to 0-5°C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring, maintaining the temperature below 10°C. This forms the Vilsmeier reagent.

    • After the addition is complete, add N-(2,4-dimethylphenyl)acetamide portion-wise to the Vilsmeier reagent at a rate that maintains the reaction temperature below 20°C.

    • Once the addition is complete, gradually heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the final product.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Spectroscopic Data

While publicly accessible spectra for this compound are limited, the following tables provide expected values based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Expected Chemical Shifts)

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (C3)7.0 - 7.2Singlet
Aromatic-H (C5, C6, C7)7.3 - 7.8Multiplet
Methyl-H (C4)2.5 - 2.7Singlet
Methyl-H (C8)2.6 - 2.8Singlet

¹³C NMR Spectroscopy (Expected Chemical Shifts)

Carbon AtomExpected Chemical Shift (δ, ppm)
C2150 - 152
C3121 - 123
C4145 - 147
C4a125 - 127
C5126 - 128
C6128 - 130
C7124 - 126
C8135 - 137
C8a147 - 149
C4-CH₃18 - 20
C8-CH₃17 - 19

IR Spectroscopy (Expected Absorption Bands)

Functional GroupExpected Wavenumber (cm⁻¹)
C-H (aromatic)3050 - 3150
C-H (methyl)2850 - 3000
C=C, C=N (aromatic rings)1500 - 1650
C-Cl700 - 800

Mass Spectrometry

IonExpected m/z
[M]⁺ (³⁵Cl)191.05
[M]⁺ (³⁷Cl)193.05
[M-CH₃]⁺176.03
[M-Cl]⁺156.08
Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Characterization_Workflow cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product TLC TLC Analysis Pure_Product->TLC Melting_Point Melting Point Determination Pure_Product->Melting_Point NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Purity_Confirmation Purity & Structural Confirmation TLC->Purity_Confirmation Melting_Point->Purity_Confirmation NMR->Purity_Confirmation IR->Purity_Confirmation MS->Purity_Confirmation

Workflow for the characterization of this compound.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2,4-dimethylaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • The Vilsmeier-Haack reaction is exothermic and should be performed with adequate cooling and temperature control.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound via a two-step sequence involving N-acetylation and a Vilsmeier-Haack reaction. The provided characterization data, while based on predictions for spectroscopic analysis, offers a solid framework for the verification of the synthesized product. This versatile intermediate holds promise for the development of novel compounds in the fields of drug discovery and materials science.

References

Physical and chemical properties of 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes detailed experimental protocols, key quantitative data, and visualizations of relevant biological pathways to support research and development activities.

Core Chemical and Physical Properties

This compound is a heterocyclic building block belonging to the quinoline family.[1] Its structure, featuring a chlorinated pyridine ring fused to a dimethylated benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical applications.[2]

Identifiers and General Properties
PropertyValueSource
CAS Number 3913-17-5[1][2]
Molecular Formula C₁₁H₁₀ClN[1][3]
Molecular Weight 191.66 g/mol [1][3]
Canonical SMILES CC1=CC(Cl)=NC2=C(C)C=CC=C12[2]
InChI InChI=1S/C11H10ClN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3[2][3]
InChIKey UAKXMKQZURGJKF-UHFFFAOYSA-N[2][3]
Appearance Yellow crystalline solid[2]
Purity Typically available at ≥96% or ≥98%[1][4]
Physical and Spectroscopic Data
PropertyValueUnitSource
Melting Point 65-67°C[5]
Boiling Point 312°C[5]
Density 1.188g/cm³[5]
Flash Point 171°C[5]
Water Solubility Slightly soluble-[2]
Exact Mass 191.050177 g/mol [3]

Experimental Protocols

Proposed Synthesis of this compound

The following protocol is a generalized procedure based on common organic chemistry transformations for similar quinoline structures.[6]

Reaction: Chlorination of 4,8-dimethylquinolin-2(1H)-one.

Materials:

  • 4,8-dimethylquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 4,8-dimethylquinolin-2(1H)-one (1 equivalent).

  • Slowly add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the flask. The reaction can be exothermic.

  • Heat the reaction mixture gently, for instance, on a water bath, for 1-3 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8.

  • The crude product may precipitate as a solid. If so, collect it by filtration, wash with cold water, and dry.

  • If the product does not precipitate, perform a liquid-liquid extraction using a suitable organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product start 4,8-dimethylquinolin-2(1H)-one reagents 1. Phosphorus Oxychloride (POCl₃) 2. Heat (Reflux) start->reagents Chlorination workup 1. Quench with Ice Water 2. Neutralize (Na₂CO₃) 3. Extraction/Filtration 4. Purify (Recrystallization/Chromatography) reagents->workup Isolation product This compound workup->product

A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[2][7][8] While specific studies on this compound are limited, related chloroquinoline structures have been investigated for their potential as therapeutic agents.

Relevance to PI3K/AKT/mTOR Signaling Pathway

A notable area of cancer research involves the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and controls cell proliferation, survival, and growth.[9] A synthetic derivative of a 2-chloro-quinoline, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exert its cytotoxic effects on colorectal cancer cells by modulating this very pathway.[9] This suggests that the 2-chloroquinoline scaffold could be a promising starting point for developing inhibitors that target this critical cancer-related pathway.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, a potential target for quinoline-based therapeutic agents.

PI3K_AKT_mTOR_Pathway cluster_outputs Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 mTORC1->branch Proliferation Cell Proliferation & Growth Survival Cell Survival (Inhibition of Apoptosis) branch->Proliferation branch->Survival Inhibitor 2-Chloroquinoline Derivatives (Potential) Inhibitor->PI3K Inhibition

The PI3K/AKT/mTOR pathway, a potential target for quinoline derivatives.

Safety and Handling

Storage: this compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C.[2][5]

While specific GHS hazard classifications for this exact compound are not detailed in the search results, related dimethylquinolines are classified as harmful if swallowed, causing skin irritation, and causing serious eye damage.[10] Standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat, should be followed when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

2-Chloro-4,8-dimethylquinoline CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: 2-Chloro-4,8-dimethylquinoline CAS Number: 3913-17-5 Molecular Formula: C₁₁H₁₀ClN

Physicochemical and Spectral Data

PropertyValueReference
Molecular Weight191.66 g/mol [1]
Purity≥98%[1]

Synthesis and Experimental Protocols

The synthesis of 2-chloro-substituted quinolines is often achieved through the Vilsmeier-Haack reaction. This reaction typically involves the cyclization of an appropriate N-arylacetamide in the presence of a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide).

General Synthetic Workflow for 2-Chloroquinolines via Vilsmeier-Haack Reaction

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-Arylacetamide N-Arylacetamide Cyclization Vilsmeier-Haack Cyclization N-Arylacetamide->Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Cyclization Product 2-Chloro-substituted quinoline Cyclization->Product

Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloroquinolines.

Experimental Protocol: Vilsmeier-Haack Cyclization of N-Arylacetamides (General)

This protocol is a generalized procedure based on the synthesis of similar 2-chloro-3-formylquinolines and may require optimization for the synthesis of this compound.

  • Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cooled N,N-dimethylformamide (DMF).

  • Reaction: The corresponding N-arylacetamide is added to the prepared Vilsmeier reagent. The reaction mixture is then heated, typically at temperatures ranging from 80-90°C.

  • Work-up: After the reaction is complete, the mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base, such as a saturated sodium acetate solution, to precipitate the crude product.[2]

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Potential Biological Activities and Drug Development Applications

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[3] While specific biological data for this compound is limited, related compounds have shown significant potential in several therapeutic areas.

Anticancer Activity

Numerous 2-chloroquinoline derivatives have been investigated for their anticancer properties.[3][4] Their mechanisms of action are often multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

The following is a general protocol for assessing the in vitro anticancer activity of a compound.[5]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is then calculated.

G cluster_setup Assay Setup cluster_incubation Treatment and Incubation cluster_readout Data Acquisition cluster_analysis Analysis Cell_Culture Cancer Cell Culture Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Test Compound Preparation Compound_Prep->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation MTT_Assay MTT Reagent Addition & Incubation Incubation->MTT_Assay Absorbance Absorbance Measurement MTT_Assay->Absorbance IC50 IC₅₀ Calculation Absorbance->IC50

Caption: Workflow for an in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity

The quinoline scaffold is also a key component of many antibacterial and antifungal agents.[3] The biological activity of these compounds can be evaluated using various in vitro assays.

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound is a heterocyclic building block with potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively documented in publicly available literature, the known synthetic routes and biological activities of related quinoline derivatives provide a strong foundation for its further investigation as a potential therapeutic agent. The protocols outlined in this guide offer a starting point for the synthesis and evaluation of this and similar compounds.

References

Spectroscopic Profile of 2-Chloro-4,8-dimethylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is critical for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns.

Data Presentation

The mass spectrum for 2-chloro-4,8-dimethylquinoline was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The key quantitative data is summarized below.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₀ClN
Molecular Weight191.66 g/mol
Exact Mass191.050177 g/mol
Key Mass Fragments (m/z)191 (M+), 156, 142, 128

Source: SpectraBase[1]

Experimental Protocol

A general protocol for the analysis of quinoline derivatives by GC-MS is as follows:

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent, such as dichloromethane or methanol.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis.[2]

  • Gas Chromatography (GC) Method:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: An initial temperature of 90°C is held for 2 minutes, followed by a ramp to 260°C at a rate of 20°C/min, and held at 260°C for 3 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).

While specific experimental NMR data for this compound is not available, the following tables present predicted chemical shifts based on the analysis of related quinoline derivatives.[4][5][6] These predictions are valuable for identifying the key resonances of the target molecule.

Data Presentation

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.2 - 7.4s
H-57.6 - 7.8d
H-67.4 - 7.6t
H-77.3 - 7.5d
4-CH₃2.5 - 2.7s
8-CH₃2.6 - 2.8s

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4145 - 147
C-4a128 - 130
C-5126 - 128
C-6125 - 127
C-7130 - 132
C-8136 - 138
C-8a147 - 149
4-CH₃18 - 20
8-CH₃17 - 19

Experimental Protocol

A standard protocol for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is outlined below.[4]

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.[4]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used.[4]

  • ¹H NMR Spectrum Acquisition:

    • A standard single-pulse experiment is employed.

    • Key parameters to be optimized include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.[4]

  • ¹³C NMR Spectrum Acquisition:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[4]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable technique for identifying the functional groups present in a molecule.

Data Presentation

Although a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on the functional groups present and data from similar compounds.[3][7]

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3100C-H stretchAromatic
2850 - 3000C-H stretchMethyl (CH₃)
1600 - 1620C=N stretchQuinoline ring
1500 - 1580C=C stretchAromatic ring
1370 - 1450C-H bendMethyl (CH₃)
750 - 850C-Cl stretchAryl chloride

Experimental Protocol

A general protocol for obtaining an IR spectrum is as follows:

  • Sample Preparation:

    • Solid Samples: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent.

    • Liquid Samples: A drop of the liquid can be placed between two salt (NaCl or KBr) plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

    • The sample is placed in the spectrometer, and the sample spectrum is recorded.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[8]

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_result Final Elucidation Sample Pure Compound MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Chemical Structure & Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data Structure Structure Elucidation MS_Data->Structure NMR_Data->Structure IR_Data->Structure

References

Crystal Structure Analysis of 2-Chloro-4,8-dimethylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystallographic analysis of 2-Chloro-4,8-dimethylquinoline. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) or other public repositories, this document offers a detailed framework based on the analysis of closely related analogues. By examining the crystallographic data and experimental protocols of similar structures, researchers can gain valuable insights into the probable molecular geometry, crystal packing, and analytical methodologies applicable to the target compound.

Comparative Crystallographic Data of Analogous Compounds

To infer the structural properties of this compound, the crystallographic data of two closely related compounds, 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline and 4-Chloro-2,5-dimethylquinoline, are presented below. These tables summarize the key parameters from single-crystal X-ray diffraction studies, offering a basis for understanding the influence of substituent placement on the quinoline core.

Table 1: Crystal Data and Structure Refinement for 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline

ParameterValue
Empirical FormulaC₁₂H₁₂ClNO
Formula Weight221.68
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.4492 (12)
b (Å)4.6271 (2)
c (Å)14.3773 (7)
β (°)113.297 (7)
Volume (ų)1066.17 (10)
Z4
Temperature (K)293
Radiation typeMo Kα
μ (mm⁻¹)0.33
R[F² > 2σ(F²)]0.033
wR(F²)0.094

Table 2: Crystal Data and Structure Refinement for 4-Chloro-2,5-dimethylquinoline [1][2]

ParameterValue
Empirical FormulaC₁₁H₁₀ClN
Formula Weight190.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.9534 (9)
b (Å)13.0762 (14)
c (Å)10.4306 (11)
β (°)99.239 (8)
Volume (ų)936.09 (19)
Z4
Temperature (K)293
Radiation typeMo Kα
μ (mm⁻¹)0.35
R[F² > 2σ(F²)]0.050
wR(F²)0.147

Generalized Experimental Protocols

The following sections outline generalized methodologies for the synthesis, crystallization, and crystal structure determination of this compound, adapted from established procedures for similar quinoline derivatives.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from 2,8-dimethylquinoline. A common and effective method involves the oxidation of the 4-position to a hydroxyl group, followed by chlorination.

  • Synthesis of 2,8-Dimethylquinolin-4-ol: A mixture of 2,8-dimethylquinoline and a suitable oxidizing agent in an appropriate solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

  • Chlorination of 2,8-Dimethylquinolin-4-ol: The synthesized 2,8-dimethylquinolin-4-ol is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base. The reaction mixture is heated, and after completion, it is carefully poured onto crushed ice. The resulting precipitate of this compound is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step.[3][4][5][6][7] The following methods are commonly employed for small organic molecules:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, chloroform, or ethyl acetate) at room temperature. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to a gradual increase in the concentration of the compound and promoting crystal growth.

  • Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower temperatures, to induce crystallization.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is typically performed at a controlled temperature (e.g., 293 K or 100 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Analysis start 2,8-Dimethylquinoline oxidation Oxidation start->oxidation hydroxylated 2,8-Dimethylquinolin-4-ol oxidation->hydroxylated chlorination Chlorination with POCl3 hydroxylated->chlorination product Crude this compound chlorination->product purification Purification (Recrystallization/Chromatography) product->purification pure_product Pure Product purification->pure_product crystallization Crystal Growth (e.g., Slow Evaporation) pure_product->crystallization single_crystal Single Crystal Selection crystallization->single_crystal data_collection X-ray Data Collection single_crystal->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

A generalized workflow for the synthesis and X-ray crystallographic analysis.

Biological Relevance and Signaling Pathways

Quinoline derivatives, including chloroquinolines, are known for their broad spectrum of biological activities, such as antimalarial, antibacterial, and anticancer properties.[8][9][10] The mechanism of action for their antibacterial effects often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12][13] These enzymes are crucial for DNA replication, transcription, and repair in bacteria.

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that are transiently cleaved by the enzymes.[13][14][15] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[13]

The following diagram illustrates the inhibitory action of quinolone derivatives on bacterial DNA gyrase.

signaling_pathway cluster_process Bacterial DNA Replication dna Bacterial DNA gyrase DNA Gyrase dna->gyrase Binding complex Gyrase-DNA Complex gyrase->complex cleavage Transient DNA Cleavage complex->cleavage stabilized_complex Stabilized Ternary Complex (Quinolone-Gyrase-DNA) complex->stabilized_complex religation DNA Re-ligation cleavage->religation supercoiling Negative Supercoiling religation->supercoiling replication Successful DNA Replication supercoiling->replication quinolone This compound (Quinolone Derivative) quinolone->complex Binds to inhibition Inhibition stabilized_complex->inhibition inhibition->religation Blocks cell_death Bacterial Cell Death inhibition->cell_death Leads to

References

Literature review on 2-Chloro-4,8-dimethylquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Chloro-4,8-dimethylquinoline Derivatives for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities.[1][2] This is due to its versatile and reactive nature, as well as its relatively low toxicity, making it a valuable building block in the creation of new drugs.[1] Derivatives of quinoline have shown a broad spectrum of pharmacological potential, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] The this compound core, in particular, serves as a key intermediate for the synthesis of novel compounds with potentially enhanced biological efficacy. The chloro group at the 2-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The methyl groups at the 4- and 8-positions can influence the molecule's steric and electronic properties, which may affect its interaction with biological targets.[6] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common approach begins with the construction of the quinoline core, followed by chlorination and subsequent derivatization.

A general synthetic workflow for preparing derivatives of a substituted 2-chloroquinoline is depicted below. This often starts with the synthesis of a 4-hydroxyquinoline intermediate, which is then chlorinated to provide the reactive 2-chloroquinoline scaffold. This scaffold can then be further modified.

G cluster_synthesis General Synthetic Workflow start Acetanilide Precursor vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start->vilsmeier Formylation & Cyclization chloroquinoline 2-Chloro-3-formylquinoline Intermediate vilsmeier->chloroquinoline derivatization Nucleophilic Substitution chloroquinoline->derivatization Reaction with Nucleophiles derivatives Substituted Quinoline Derivatives derivatization->derivatives

A generalized synthetic workflow for substituted 2-chloroquinoline derivatives.
Experimental Protocol: Synthesis of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline

A specific example of the synthesis of a 2-chloro-dimethylquinoline derivative involves the chlorination of a quinolin-2-ol precursor.[7]

Materials:

  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol

  • Thionyl chloride (SOCl₂)

Procedure:

  • A mixture of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol and thionyl chloride is heated at 60°C for 3 hours.[7]

  • After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

  • The residue is then worked up to isolate the desired product, 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline.[7]

This 2-chloro derivative can then be reacted with various aromatic amines to generate a library of N-substituted-7,8-dimethylquinolin-2-amines.[7]

Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their antimicrobial and anticancer potential.

Antimicrobial and Antifungal Activity

Several novel derivatives of 7,8-dimethylquinolines have been synthesized and screened for their in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Salmonella typhosa.[7] The screening was performed using the ditch-plate technique at concentrations of 2 and 5 mg/ml in DMF.[7] While specific quantitative data for this compound derivatives from this study is not provided, it highlights the general antimicrobial potential of this class of compounds.

Anticancer Activity

The quinoline scaffold is a recognized "privileged structure" in drug discovery, known for its ability to interact with various biological targets implicated in cancer.[6] Derivatives of 7-chloroquinoline have been explored as potential anticancer agents, with their mechanism of action often linked to the inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[6] The this compound scaffold represents a valuable starting point for synthesizing compound libraries for screening against different cancer cell lines.[6]

Antiviral Activity

Recent studies have explored 2-chloroquinoline-based compounds as potential dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), both of which are cysteine proteases essential for viral replication.[8] While this research did not specifically use 4,8-dimethyl substituted derivatives, it demonstrates the potential for 2-chloroquinolines to be developed into antiviral agents. The 2-chloro group can act as a "warhead" for covalent modification of the cysteine residue in the enzyme's active site.[8]

The logical relationship for the derivatization of a chloroquinoline core to explore its biological activities can be visualized as follows:

G cluster_derivatization Derivatization for Biological Screening core This compound Scaffold reaction Nucleophilic Aromatic Substitution core->reaction nucleophiles Library of Nucleophiles (e.g., R-NH2, R-OH) nucleophiles->reaction derivatives Library of Derivatives reaction->derivatives screening Biological Screening derivatives->screening activity Identification of Active Compounds screening->activity

Logical workflow for the derivatization and screening of the core scaffold.

Quantitative Data Summary

While specific quantitative data for this compound derivatives is limited in the provided search results, the following table summarizes illustrative data for related quinoline derivatives to provide a comparative context.

Compound ClassBiological ActivityTarget Organism/Cell LineMeasurementResultReference
2-chloroquinoline-based iminesAntiviral (SARS-CoV-2)MPro and PLPro enzymesKᵢ< 2 µM[8]
Azetidinone derivative of 2-chloroquinolineAntiviral (SARS-CoV-2)MProIC₅₀820 nM[8]
Azetidinone derivative of 2-chloroquinolineAntiviral (SARS-CoV-2)PLProIC₅₀350 nM[8]
7,8-dimethylquinoline derivativesAntibacterialVarious bacteriaDitch-plate techniqueModerate activity observed[7]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for key experiments cited in the literature for related compounds, which can be adapted for this compound derivatives.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a cancer cell line.[6]

Objective: To assess the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Synthesized quinoline derivatives

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.[6]

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using suitable software.[6]

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound derivatives are not detailed in the provided search results, the general mechanisms of action for quinoline compounds can be inferred. For instance, quinolone antibiotics are known to inhibit bacterial DNA replication.[9] In cancer, quinoline derivatives often target protein kinases involved in cell proliferation and survival signaling pathways.[6]

cluster_pathway Potential Anticancer Mechanism of Quinoline Derivatives ligand Growth Factor receptor EGFR ligand->receptor pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/MAPK Pathway receptor->ras quinoline Quinoline Derivative quinoline->receptor Inhibition proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation

Targeting the EGFR signaling pathway by quinoline derivatives.

This diagram illustrates a potential mechanism where a quinoline derivative inhibits the Epidermal Growth Factor Receptor (EGFR), a key protein kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[6][9]

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its amenability to chemical modification at the 2-position allows for the creation of diverse compound libraries with a wide range of potential biological activities, including antimicrobial, antifungal, and anticancer effects. While the currently available data specifically on this compound derivatives is somewhat limited, the broader research on substituted quinolines provides a strong rationale for their further investigation. Future work should focus on the synthesis and systematic biological evaluation of a broader range of derivatives of this core structure to fully elucidate their therapeutic potential and mechanisms of action.

References

The Enduring Legacy of the Quinoline Core: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern, sustainable approaches. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.

Historical Milestones in the Discovery and Application of Substituted Quinolines

The history of quinoline is intrinsically linked to the development of medicinal chemistry. The discovery of quinine, a quinoline alkaloid from the bark of the Cinchona tree, as the first effective treatment for malaria in the 17th century, sparked centuries of research into this heterocyclic system.

A pivotal moment in the history of synthetic quinolines was the discovery of nalidixic acid in 1962 by George Lesher and colleagues as a byproduct of chloroquine synthesis.[1][2] This marked the dawn of the quinolone antibiotics, a class of drugs that function by inhibiting bacterial DNA gyrase.[1] The subsequent development of fluoroquinolones, such as ciprofloxacin and levofloxacin, revolutionized the treatment of bacterial infections.

In the realm of antimalarial drugs, the synthetic 4-aminoquinoline chloroquine , discovered in 1934 by Hans Andersag, became a frontline treatment for malaria for many years. The emergence of chloroquine-resistant strains of Plasmodium falciparum spurred the development of other substituted quinolines, including mefloquine , which was developed by the United States Army in the 1970s.[3]

Foundational Syntheses of the Quinoline Core

The late 19th century saw the development of several named reactions that remain fundamental to the synthesis of the quinoline ring. These methods, born out of the burgeoning dye and pharmaceutical industries, offer diverse routes to a wide array of substituted quinolines.

The Skraup Synthesis (1880)

The Skraup synthesis is one of the oldest and most direct methods for preparing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[4][5] The reaction is notoriously exothermic and requires careful control.[4]

Reaction Mechanism: The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael-type addition of the aniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[6][7]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First Reactants1 2-Aminoaryl Ketone + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants1->Aldol_Adduct Aldol Condensation Quinoline1 Quinoline Aldol_Adduct->Quinoline1 Cyclization & Dehydration Reactants2 2-Aminoaryl Ketone + α-Methylene Ketone Schiff_Base Schiff Base Reactants2->Schiff_Base Schiff Base Formation Quinoline2 Quinoline Schiff_Base->Quinoline2 Intramolecular Aldol & Dehydration DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication Relaxed_DNA Relaxed DNA Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Introduces negative supercoils Replicated_DNA Replicated DNA Supercoiled_DNA->Replicated_DNA Replication Fork Progression Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex Supercoiled_DNA->Cleavage_Complex DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Gyrase->Cleavage_Complex Fluoroquinolone Fluoroquinolone Fluoroquinolone->Cleavage_Complex Binds to DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_characterization Characterization Setup Reaction Setup (Reactants, Solvent, Catalyst) Heating Heating/Stirring (Conventional or Microwave) Setup->Heating Monitoring Reaction Monitoring (TLC, GC, LC-MS) Heating->Monitoring Quenching Quenching/Neutralization Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Distillation Distillation Crude_Product->Distillation Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product Distillation->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy Purity Purity Analysis (HPLC, Elemental Analysis) Pure_Product->Purity

References

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational methodologies applicable to the study of 2-Chloro-4,8-dimethylquinoline. In the absence of direct experimental and computational studies on this specific molecule, this document leverages data from closely related analogs to present a representative analysis. The information herein is intended to serve as a foundational resource for researchers and scientists engaged in the study of quinoline derivatives for drug development and other applications.

Introduction to this compound

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities.[1] Their derivatives are widely investigated for their potential as anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[1] this compound is a substituted quinoline that holds promise as a versatile building block in the synthesis of novel pharmaceutical and agrochemical compounds.[2] Understanding its structural, electronic, and reactive properties through theoretical and computational methods is crucial for designing new molecules with desired functionalities.

Computational Methodology

A robust computational workflow is essential for the in-silico investigation of this compound. Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of molecules.[3] Molecular docking simulations are employed to predict the binding affinity and interaction of the molecule with biological targets.[4][5]

A typical computational workflow for analyzing this compound would involve the following steps:

Computational_Workflow A Molecular Structure Input B Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) A->B C Frequency Analysis B->C Verify minimum energy D Electronic Properties Calculation (HOMO, LUMO, MESP) B->D E Molecular Docking Simulation B->E Optimized Ligand F Analysis of Results D->F E->F

Caption: A general workflow for the computational analysis of this compound.

Experimental Protocols

Software:

  • Quantum Chemical Calculations: Gaussian, ORCA, or similar software packages.

  • Molecular Docking: AutoDock, Schrödinger Maestro, or similar suites.[5]

  • Visualization: GaussView, Avogadro, PyMOL.

Density Functional Theory (DFT) Protocol:

  • Input Structure: The initial 3D structure of this compound is generated using a molecular builder.

  • Geometry Optimization: The structure is optimized to its lowest energy conformation. A common level of theory for such calculations on quinoline derivatives is the B3LYP functional with a 6-311G(d,p) basis set.[6]

  • Frequency Calculation: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MESP): The MESP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.[3]

Molecular Docking Protocol:

  • Target Preparation: A protein target of interest (e.g., an enzyme or receptor) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning appropriate atom types and charges.

  • Docking Simulation: The ligand is docked into the active site of the prepared protein target using a suitable docking algorithm. The simulation generates multiple binding poses.

  • Binding Affinity Analysis: The binding energy (often expressed as a docking score) for each pose is calculated to predict the strength of the interaction.[6] The poses with the lowest binding energies are analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation

While specific computational data for this compound is not available, the following tables present representative theoretical data based on studies of analogous chloro- and dimethyl-substituted quinolines.

Predicted Geometric Parameters

The following table summarizes predicted bond lengths and angles for the quinoline core, which are expected to be similar in this compound. These values are inferred from crystallographic data of related compounds.

ParameterTypical Value (Å or °)
C-C (aromatic)1.36 - 1.45
C-N (in ring)1.32 - 1.38
C-Cl~1.74
C-C (methyl)~1.51
C-N-C angle~117 - 118
C-C-C (in ring)~118 - 122
Calculated Electronic Properties

The electronic properties of substituted quinolines are crucial for understanding their reactivity and potential biological activity. The HOMO and LUMO energies, and the resulting energy gap, are key quantum chemical descriptors.

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Chloro-dimethyl-quinolines (representative)-6.0 to -7.0-1.5 to -2.54.0 to 5.0[3][6]

A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Synthesis of this compound

The synthesis of 2-chloro-substituted quinolines is often achieved through the Vilsmeier-Haack reaction.[7] While a specific protocol for this compound is not detailed in the searched literature, a general procedure for a similar compound, 2-chloro-3-formyl-8-methyl quinoline, can be adapted.

Experimental Protocol: Vilsmeier-Haack Reaction

A potential synthetic route to this compound could involve a multi-step process starting from an appropriately substituted aniline. A generalized Vilsmeier-Haack reaction protocol is as follows:

  • Preparation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF) at low temperatures (e.g., 0 °C) with constant stirring.

  • Reaction with Acetanilide Derivative: The appropriate acetanilide precursor, in this case, N-(2,4-dimethylphenyl)acetamide, is added to the Vilsmeier reagent.

  • Cyclization: The reaction mixture is heated to induce cyclization and the formation of the quinoline ring system.

  • Work-up and Purification: The reaction is quenched by pouring it onto ice, followed by neutralization. The crude product is then filtered, dried, and purified, typically by recrystallization or column chromatography.

Synthesis_Pathway A N-(2,4-dimethylphenyl)acetamide C Intermediate A->C B Vilsmeier Reagent (POCl3, DMF) B->C D This compound C->D Cyclization & Work-up

Caption: A plausible synthetic pathway for this compound.

Conclusion

This technical guide has outlined the key theoretical and computational approaches for the study of this compound. By leveraging data from analogous compounds, we have presented a representative overview of its potential structural and electronic properties, as well as a plausible synthetic route. The methodologies and data presented here provide a solid foundation for researchers to initiate more specific theoretical and experimental investigations into this promising molecule, with the ultimate goal of harnessing its potential in drug discovery and materials science. Further dedicated studies are necessary to fully elucidate the specific characteristics of this compound.

References

Solubility and stability of 2-Chloro-4,8-dimethylquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4,8-dimethylquinoline

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this document aggregates information from structurally similar quinoline derivatives, outlines established experimental protocols for determining these properties, and discusses potential degradation pathways.[1][2][3] This guide is intended to be a valuable resource for professionals in research and drug development, offering both theoretical understanding and practical methodologies for working with this and related compounds.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the quinoline family.[4][5] Quinoline and its derivatives are significant scaffolds in medicinal chemistry, forming the core of various pharmaceuticals with diverse biological activities, including antimalarial, antimicrobial, and anticancer properties.[4][6][7][8] The physicochemical properties of this compound, particularly its solubility and stability, are critical factors that influence its synthesis, formulation, bioavailability, and overall efficacy in both chemical and biological systems.[2] Understanding these characteristics is essential for its application in drug design and development.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3913-17-5[5]
Molecular Formula C₁₁H₁₀ClN[4][5]
Molecular Weight 191.66 g/mol [5]
Appearance White to off-white solid[9]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[4][9]

Solubility Profile

Specific quantitative solubility data for this compound in various organic solvents is not extensively reported.[1] However, based on its structure—a largely hydrophobic aromatic quinoline core with a polar chloro substituent and nonpolar methyl groups—its solubility can be inferred. The compound is expected to have low solubility in water and higher solubility in organic solvents.[2][4][9][10] The general principle "like dissolves like" suggests better solubility in solvents with similar polarity.[11]

Table 2: Inferred Solubility of this compound in Common Organic Solvents

SolventPolarityExpected SolubilityRationale / Analogous Data
WaterHighSlightly SolubleStated in chemical databases.[4][9] Hydrophobic nature of the dimethylquinoline core limits aqueous solubility.[10]
MethanolHighSparingly SolubleStructurally similar 2,4-dimethylquinoline is sparingly soluble in methanol.[8]
EthanolHighSolubleQuinoline derivatives are generally soluble in ethanol.[7][10]
AcetoneMediumSoluble2,6-dimethylquinoline is soluble in acetone.[10]
Dichloromethane (DCM)MediumSolubleCommon solvent for nonpolar to moderately polar organic compounds.
ChloroformMediumSlightly Soluble2,4-dimethylquinoline shows slight solubility in chloroform.[8]
Dimethyl Sulfoxide (DMSO)HighSolubleA common solvent for dissolving diverse organic compounds for biological assays.[12]
HexaneLowPoorly SolubleThe polarity from the nitrogen and chlorine atoms reduces solubility in very nonpolar solvents.

Note: This table is illustrative and based on chemical principles and data from analogous compounds. Experimental verification is required for precise quantitative values.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2]

Materials and Equipment
  • This compound

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed glass containers

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology
  • Preparation of Saturated Solution : Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The amount should be sufficient to ensure undissolved solid remains after equilibration.[1]

  • Equilibration : Seal the vials tightly to prevent solvent evaporation.[2] Place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][13]

  • Separation of Undissolved Solid : After equilibration, allow the vials to stand to let the excess solid settle.[2] Centrifuge the samples at high speed to pellet the remaining solid.[1]

  • Sample Collection and Preparation : Carefully withdraw an aliquot of the clear supernatant. Filter the supernatant through a syringe filter to remove any remaining solid particles.[1]

  • Quantification :

    • Prepare a stock solution of the compound with a known concentration in the chosen solvent.

    • Create a series of calibration standards through serial dilution of the stock solution.[1]

    • Accurately dilute the filtered sample solution to a concentration that falls within the range of the calibration standards.

    • Analyze the standards and the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation of Solubility :

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.[1]

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.[1]

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate in thermostatic shaker (24-48 hours) prep2->equil1 Equilibrate sep1 Centrifuge sample equil1->sep1 Separate sep2 Filter supernatant sep1->sep2 analysis2 Dilute filtered sample sep2->analysis2 Quantify analysis1 Prepare calibration standards analysis3 Analyze via HPLC / UV-Vis analysis1->analysis3 analysis2->analysis3 calc1 Construct calibration curve analysis3->calc1 calc2 Determine sample concentration calc1->calc2 calc3 Calculate final solubility calc2->calc3

Caption: A generalized workflow for the experimental determination of compound solubility.[1]

Stability Profile and Degradation

The stability of this compound is crucial for determining its shelf-life and ensuring its integrity in various applications. Stability testing involves subjecting the compound to different environmental conditions over time.[14]

Potential Degradation Pathways

Based on the chemical structure and data from related chloroaromatic compounds, several degradation pathways can be proposed:[15]

  • Hydrolysis : The carbon-chlorine bond on the quinoline ring can be susceptible to hydrolysis, especially under non-neutral pH conditions or elevated temperatures, potentially yielding 4,8-dimethylquinolin-2-one.

  • Photodegradation : Exposure to UV radiation can induce degradation of chlorinated organic compounds.[15] This pathway may involve radical mechanisms or cleavage of the aromatic ring system.

  • Oxidation : The quinoline ring system is relatively stable to oxidation, but strong oxidizing conditions can lead to degradation.[7] The methyl groups could also be susceptible to oxidation.

  • Reductive Dechlorination : In certain environments, particularly those involving microbial action or specific chemical reductants, the chlorine atom can be removed and replaced with a hydrogen atom.[15][16]

G cluster_pathways Potential Degradation Pathways start This compound hydrolysis 4,8-Dimethylquinolin-2-one (Hydrolysis Product) start->hydrolysis H₂O / Δ photo Ring-Opened Products (Photodegradation) start->photo UV Light reduct 4,8-Dimethylquinoline (Reductive Dechlorination) start->reduct [H]

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Stability Testing

This protocol outlines a general procedure for assessing the stability of this compound as a drug substance, based on international guidelines.[14][17][18][19]

Materials and Equipment
  • This compound (at least three primary batches)

  • Stability chambers with controlled temperature and humidity

  • Appropriate container closure system (same as proposed for storage/distribution)

  • Validated stability-indicating analytical method (e.g., HPLC)

Storage Conditions

The compound should be evaluated under conditions that test its thermal stability and sensitivity to moisture.[18]

Table 3: Recommended Storage Conditions for Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Intermediate *30°C ± 2°C / 65% RH ± 5% RH6 months

Intermediate testing is performed if a significant change occurs during accelerated studies.[18]

Testing Frequency
  • Long-Term : Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[14][17][18]

  • Accelerated : A minimum of three time points, including initial (0), midpoint (e.g., 3 months), and final (6 months), is recommended.[14][17][18]

Attributes to be Tested

Stability studies should monitor attributes susceptible to change, which could influence quality and safety.[17]

  • Appearance (color, physical state)

  • Assay (potency)

  • Degradation products / Impurity profile

  • Water content (if applicable)

Workflow Diagram```dot

G start Select ≥3 Batches of This compound long_term long_term start->long_term accelerated accelerated start->accelerated analysis Analyze Attributes: - Appearance - Assay / Purity - Degradants end Establish Shelf-Life & Storage Conditions analysis->end lt_test lt_test long_term->lt_test acc_test acc_test accelerated->acc_test lt_test->analysis acc_test->analysis

Caption: A generic kinase signaling pathway targeted by small molecule inhibitors.

Conclusion

This guide provides a foundational understanding of the solubility and stability of this compound for research and drug development professionals. While compound-specific data is scarce, the provided information on analogous structures, detailed experimental protocols for solubility and stability determination, and discussion of potential degradation pathways offer a robust framework for initiating laboratory work. The successful development of any quinoline-based therapeutic candidate will rely heavily on the thorough experimental characterization of these fundamental physicochemical properties.

References

The Multifaceted Biological Activities of Dimethylquinoline Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its vast array of derivatives, dimethylquinolines have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of dimethylquinoline compounds. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and elucidated signaling pathways to support ongoing research and development efforts in this critical area of drug discovery.

Introduction to Dimethylquinolines

Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives have long been recognized for their significant pharmacological potential. The addition of methyl groups to the quinoline core, creating dimethylquinoline isomers, can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications, in turn, can enhance biological activity and target specificity, making dimethylquinolines a fertile ground for the discovery of novel therapeutic agents. This guide will systematically review the key biological activities of these compounds, providing the necessary technical details to facilitate further investigation.

Anticancer Activities of Dimethylquinoline Derivatives

Dimethylquinoline compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various dimethylquinoline and related quinoline derivatives, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Lymphoma)43.95[1]
6,8-Dibromo-1,2,3,4-tetrahydroquinolineHeLa (Cervical)-[2]
6,8-Dibromo-1,2,3,4-tetrahydroquinolineHT29 (Colon)-[2]
6,8-Dibromo-1,2,3,4-tetrahydroquinolineC6 (Glioma)-[2]
6,8-DimethoxyquinolineHeLa (Cervical)-[2]
6,8-DimethoxyquinolineHT29 (Colon)-[2]
6,8-DimethoxyquinolineC6 (Glioma)-[2]
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric)1.38[3]
Quinoline-Chalcone Derivative 12eHCT-116 (Colon)5.34[3]
Quinoline-Chalcone Derivative 12eMCF-7 (Breast)5.21[3]
Quinoline-Chalcone Derivative 6HL-60 (Leukemia)0.59[3]
Quinoline-Chalcone Derivative 7HepG-2 (Liver)2.71[3]
Quinoline-Chalcone Derivative 7A549 (Lung)7.47[3]
Quinoline-Chalcone Derivative 7MCF-7 (Breast)6.55[3]
2-Arylquinoline 13HeLa (Cervical)8.3[4]
2-Arylquinoline 12PC3 (Prostate)31.37[4]
2-Arylquinoline 11PC3 (Prostate)34.34[4]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline 18HeLa (Cervical)13.15[4]
Quinoline-indole derivative 62Multiple cancer cell lines0.002 - 0.011[5]
Quinoline-indole derivative 63Multiple cancer cell lines0.002 - 0.011[5]
7-tert-butyl-substituted quinoline 65Multiple cancer cell lines0.02 - 0.04[5]
2-Aryl-6-diethylaminoquinazolinone 1lMultiple cancer cell lines0.02 - 0.08[6]
2-quinolinone derivative 11T47D (Breast)2.20[7]
2-quinolinone derivative 11MCF-7 (Breast)3.03[7]
2-quinolinone derivative 11MDA-MB-231 (Breast)11.90[7]

Note: A hyphen (-) indicates that the study reported significant activity but did not provide a specific IC50 value.

Key Signaling Pathways in Anticancer Activity

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9][10][11][12] Its aberrant activation is a common feature in many cancers.[8][10] Some dimethylquinoline derivatives exert their anticancer effects by inhibiting key components of this pathway, leading to decreased cancer cell proliferation and survival.[8]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Dimethylquinoline Dimethylquinoline Compound Dimethylquinoline->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by dimethylquinoline compounds.

Pim-1 kinase is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis.[13][14][15][16][17] Overexpression of Pim-1 is associated with various cancers.[15] Certain quinoline derivatives have been shown to inhibit Pim-1 kinase, thereby promoting apoptosis and inhibiting tumor growth.

Pim1_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Induces Transcription BAD BAD (pro-apoptotic) Pim1->BAD Inhibits by Phosphorylation Bcl2 Bcl-2 (anti-apoptotic) BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellSurvival Cell Survival Bcl2->CellSurvival Promotes Dimethylquinoline Dimethylquinoline Compound Dimethylquinoline->Pim1 Inhibits

Caption: The Pim-1 kinase signaling pathway and its role in cell survival, with a potential inhibitory point for dimethylquinoline compounds.

Experimental Protocols for Anticancer Activity Assessment

MTT_Assay_Workflow Start Start Step1 Seed cancer cells in 96-well plate Start->Step1 Step2 Incubate for 24h (cell attachment) Step1->Step2 Step3 Treat with varying concentrations of dimethylquinoline compound Step2->Step3 Step4 Incubate for 24-72h Step3->Step4 Step5 Add MTT reagent to each well Step4->Step5 Step6 Incubate for 2-4h (formazan formation) Step5->Step6 Step7 Add solubilization solution (e.g., DMSO) Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 Step9 Calculate % cell viability and IC50 Step8->Step9 End End Step9->End

Caption: Workflow for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dimethylquinoline compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the dimethylquinoline compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.[18]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[18][19][20]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19][20][21]

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the dimethylquinoline compound.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

  • DAPI Staining: Incubate the cells with DAPI (4',6-diamidino-2-phenylindole) staining solution.[22]

  • Microscopy: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[23][24][25]

Antimicrobial Activities of Dimethylquinoline Derivatives

Dimethylquinoline compounds have shown promising activity against a range of pathogenic bacteria and fungi. Their ability to circumvent existing resistance mechanisms makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various dimethylquinoline and related quinoline derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Quinoline-indole derivative 25Aspergillus fumigatus0.98[26]
Quinoline-indole derivative 25Candida albicans0.49[26]
Quinoline-indole derivative 25Streptococcus pneumoniae0.49[26]
Quinoline-indole derivative 25Staphylococcus aureus1.95[26]
Quinoline-indole derivative 25Escherichia coli0.49[26]
Quinoline-indole derivative 25Mycobacterium tuberculosis0.78[26]
Quinoline-indole derivative 26Aspergillus fumigatus0.98[26]
Quinoline-indole derivative 26Candida albicans0.98[26]
Quinoline-indole derivative 26Streptococcus pneumoniae0.49[26]
Quinoline-indole derivative 26Staphylococcus aureus0.98[26]
Quinoline-indole derivative 26Escherichia coli0.49[26]
Quinoline-indole derivative 26Mycobacterium tuberculosis0.39[26]
Quinoline-rhodanine conjugate 27-32Mycobacterium tuberculosis1.66 - 9.57[26]
Quinoline-indole derivative 32Fusarium oxysporum25[26]
Quinoline-indole derivative 32Aspergillus niger25[26]
Quinoline-indole derivative 32Cryptococcus neoformans25[26]
Quinoline-indole derivative 32Aspergillus flavus12.5[26]
Quinoline-indole derivative 33Fusarium oxysporum25[26]
Quinoline-indole derivative 33Aspergillus niger25[26]
Quinoline-indole derivative 33Cryptococcus neoformans25[26]
Quinoline-indole derivative 33Aspergillus flavus12.5[26]
Quinoline-indole derivative 34Aspergillus flavus25[26]
Quinoline-indole derivative 34Aspergillus niger25[26]
Quinoline-indole derivative 34Cryptococcus neoformans25[26]
Quinoline-indole derivative 37Mycobacterium tuberculosis (drug-resistant)0.08 - 0.31[26]
Quinoline-indole derivative 38Mycobacterium tuberculosis (drug-resistant)0.16 - 0.31[26]
Quinolinequinone 2Staphylococcus spp. (clinically resistant)1.22 - 9.76[27]
Quinolinequinone 6Staphylococcus spp. (clinically resistant)0.66 - 19.53[27]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Staphylococcus aureus ATCC259230.0001904[28]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Escherichia coli ATCC259220.00609[28]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Candida albicans ATCC102310.0001904[28]

Experimental Protocol for Antimicrobial Activity Assessment

Agar_Well_Diffusion_Workflow Start Start Step1 Prepare molten Mueller-Hinton agar and pour into plates Start->Step1 Step2 Inoculate agar surface with microbial suspension Step1->Step2 Step3 Create wells in the agar using a sterile borer Step2->Step3 Step4 Add dimethylquinoline solution to the wells Step3->Step4 Step5 Incubate plates at appropriate temperature (e.g., 37°C for 24h) Step4->Step5 Step6 Measure the diameter of the zone of inhibition Step5->Step6 End End Step6->End

Caption: Workflow for the agar well diffusion method to assess antimicrobial activity.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the dimethylquinoline compound solution at a known concentration into each well. Include positive (known antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory and Neuroprotective Activities

Beyond their anticancer and antimicrobial properties, dimethylquinoline derivatives are also being investigated for their potential in treating inflammatory conditions and neurodegenerative diseases.

Anti-inflammatory Activity

Certain quinoline derivatives have been shown to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.[2][29][30][31][32]

  • Treatment: Pre-treat the cells with various concentrations of the dimethylquinoline compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.[2][29][30][31][32]

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[2][29][30] The absorbance is measured at 540 nm.

Neuroprotective Effects

The neuroprotective potential of quinoline derivatives is linked to their antioxidant and anti-inflammatory properties, which can mitigate oxidative stress and neuroinflammation, key factors in the pathogenesis of neurodegenerative diseases.[33][34][35]

Protocol:

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[36][37][38][39]

  • Reaction Mixture: Mix the dimethylquinoline compound solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[36][37][38]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[37] A decrease in absorbance indicates radical scavenging activity.

  • IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated to quantify antioxidant activity.[37]

Conclusion

The dimethylquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, highlight the significant potential of this class of compounds. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more potent dimethylquinoline derivatives. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapies for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Chloro-4,8-dimethylquinoline with various arylboronic acids. This reaction is a valuable transformation for the synthesis of 2-aryl-4,8-dimethylquinolines, which are scaffolds of interest in medicinal chemistry and materials science. The presence of electron-donating methyl groups on the quinoline ring can influence the reactivity of the C-Cl bond, necessitating carefully optimized reaction conditions.[1]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between this compound and an arylboronic acid, catalyzed by a palladium complex in the presence of a base.

G This compound This compound 2-Aryl-4,8-dimethylquinoline 2-Aryl-4,8-dimethylquinoline This compound->2-Aryl-4,8-dimethylquinoline Pd Catalyst, Base Arylboronic Acid

Caption: General scheme of the Suzuki coupling reaction.

Reaction Components and Conditions

A successful Suzuki coupling of this compound is contingent on the judicious selection of the catalyst, ligand, base, and solvent system. Due to the electron-donating nature of the two methyl groups, which can slightly hinder the reaction, the choice of a highly active catalytic system is crucial.[1] The following table summarizes recommended components and conditions based on protocols for similar 2-chloroquinoline derivatives.

ComponentExamplesRole in ReactionKey Considerations
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).Catalyst loading typically ranges from 1-5 mol%. For chloro-heterocycles, using a palladium(II) precatalyst with a phosphine ligand is common.
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhosStabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often effective for coupling heteroaryl chlorides.The ligand-to-palladium ratio is a critical parameter to optimize, typically ranging from 1:1 to 4:1.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃Activates the boronic acid for transmetalation.The choice and stoichiometry of the base can significantly influence the reaction rate and yield. Stronger bases like K₃PO₄ are often preferred for less reactive chlorides.
Solvent 1,4-Dioxane, Toluene, THF, DMFSolubilizes reactants and catalyst.Aprotic polar solvents are commonly used, often in combination with water to aid in dissolving the base.
Arylboronic Acid Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Trifluoromethylphenylboronic acidProvides the aryl group for coupling.Typically used in a slight excess (1.1-1.5 equivalents) to ensure complete consumption of the chloroquinoline.

Experimental Protocols

Below are two detailed protocols for the Suzuki coupling of this compound. Protocol A outlines a general method using a common catalyst system, while Protocol B is an alternative for potentially more challenging couplings.

Protocol A: General Procedure with Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4,8-dimethylquinoline.

Protocol B: Procedure with Pd(OAc)₂ and a Buchwald Ligand

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add degassed toluene and water (typically in a 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the starting material is consumed (typically 6-12 hours), cool the reaction to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Data Presentation: Expected Yields

The following table provides representative yields for the Suzuki coupling of this compound with various arylboronic acids based on the protocols described above and data from analogous reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryArylboronic AcidProtocolCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidA3% Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)1001275-85
24-Methoxyphenylboronic acidA3% Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)1001280-90
34-Tolylboronic acidA3% Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)1001278-88
4Phenylboronic acidB2% Pd(OAc)₂ / 4% SPhosK₃PO₄Toluene/H₂O (10:1)110885-95
54-Methoxyphenylboronic acidB2% Pd(OAc)₂ / 4% SPhosK₃PO₄Toluene/H₂O (10:1)110888-98
64-Tolylboronic acidB2% Pd(OAc)₂ / 4% SPhosK₃PO₄Toluene/H₂O (10:1)110887-97

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln ArylPdX Aryl-Pd(II)Ln-X Pd0->ArylPdX ArylPdOR Aryl-Pd(II)Ln-OR ArylPdX->ArylPdOR Ligand Exchange DiarylPd Aryl-Pd(II)Ln-Aryl' ArylPdOR->DiarylPd Transmetalation DiarylPd->Pd0 Reductive Elimination Biaryl Ar-Ar' (Product) DiarylPd->Biaryl ArylX Ar-X (this compound) ArylX->Pd0 Oxidative Addition BoronicAcid Ar'-B(OH)2 BoronicAcid->ArylPdOR Base Base (e.g., K2CO3) Base->ArylPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Workflow

A typical experimental workflow for the Suzuki coupling of this compound is outlined below.

Workflow start Start: Assemble Reactants setup Reaction Setup: - Add this compound,  Arylboronic Acid, Catalyst, Base - Purge with Inert Gas start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (e.g., 90-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Complete purification Purification: - Dry Organic Layer - Concentrate in vacuo - Column Chromatography workup->purification product Final Product: 2-Aryl-4,8-dimethylquinoline purification->product

Caption: A typical experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for 2-Chloro-4,8-dimethylquinoline in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substituted quinoline, 2-Chloro-4,8-dimethylquinoline, is a key heterocyclic building block poised for the synthesis of novel pharmaceutical candidates. Its chemical structure, featuring a reactive chloro group at the 2-position, offers a versatile handle for nucleophilic substitution reactions, enabling the creation of diverse molecular libraries for drug discovery. The methyl groups at positions 4 and 8 can also influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for biological targets.

While specific examples of pharmaceuticals derived directly from this compound are not extensively documented in publicly available literature, the synthetic strategies and biological activities of closely related analogs, such as derivatives of 2-chloro-8-methylquinoline, provide a valuable blueprint for its application. These analogs have shown promise in developing agents with antidepressant and antifungal activities, highlighting the potential of this class of compounds.

This document provides detailed application notes and protocols based on the derivatization of analogous 2-chloro-8-methylquinoline systems. These methodologies can be adapted for this compound to explore its potential in developing novel therapeutics.

Synthesis of Bioactive Derivatives

The primary route for derivatizing this compound involves the nucleophilic substitution of the chlorine atom at the 2-position. This reaction is amenable to a wide range of nucleophiles, particularly primary and secondary amines, leading to the formation of 2-aminoquinoline derivatives.

General Synthetic Scheme

The synthesis of N-substituted-4,8-dimethylquinolin-2-amines can be achieved by reacting this compound with a variety of aliphatic and aromatic amines. The general reaction is depicted below:

G cluster_0 General Synthetic Scheme start This compound p1 start->p1 amine Primary or Secondary Amine (R-NHR') amine->p1 product N-substituted-4,8-dimethylquinolin-2-amine conditions Solvent (e.g., Ethanol) Base (e.g., Triethylamine) Heat conditions->product p1->conditions

Caption: General workflow for the synthesis of N-substituted-4,8-dimethylquinolin-2-amines.

Experimental Protocols

The following protocols are adapted from the synthesis of analogous 2-chloro-8-methylquinoline derivatives and can serve as a starting point for the derivatization of this compound.

Protocol 1: Synthesis of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-substituted amine derivatives

This protocol describes a nucleophilic substitution reaction. While the original study used 2-chloro-3-(chloromethyl)-8-methylquinoline, a similar approach can be applied to this compound by reacting it with various amines.

Materials:

  • This compound

  • Substituted aliphatic or aromatic amine (e.g., aniline, butylamine, cyclohexylamine, benzylamine)

  • Absolute Ethanol

  • Triethylamine (TEA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the desired substituted amine (1.1 equivalents) to the solution.

  • Add triethylamine (1.2 equivalents) to the reaction mixture to act as a base and scavenge the HCl byproduct.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-4,8-dimethylquinolin-2-amine derivative.

  • Characterize the final product using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data from Analogous Compounds

The following tables summarize the biological activity data for a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-substituted amine derivatives, which can provide insights into the potential activities of derivatives of this compound.

Table 1: Antidepressant Activity of Analogous 2-chloro-8-methylquinoline Derivatives [1]

Compound IDSubstituent (R)Immobility Time (s) ± SEM
Control-155.3 ± 4.5
Clomipramine-85.5 ± 3.2
4b 4-Fluoroaniline95.8 ± 3.7
4c 4-Chloroaniline98.2 ± 4.1
4d 4-Bromoaniline101.5 ± 3.9
4e 4-Iodoaniline105.3 ± 4.2
4i 3-Chloroaniline110.1 ± 4.0
4o Cyclohexylamine112.7 ± 3.8
Values are expressed as mean ± SEM. *p < 0.01 compared to control.

Table 2: Antifungal Activity of Analogous 2-chloro-8-methylquinoline Derivatives (Zone of Inhibition in mm) [1]

Compound IDAspergillus nigerAspergillus flavusMonascus purpureusPenicillium citrinum
4b 14121513
4c 15131614
4d 16141715
4e 17151816
4i 13111412
4o 12101311
Standard22202421

Potential Signaling Pathways and Mechanisms of Action

Based on the broader class of quinoline derivatives, compounds synthesized from this compound could potentially target various signaling pathways implicated in diseases like cancer. Kinase inhibition is a common mechanism of action for many quinoline-based drugs.

G cluster_0 Potential Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Pathway Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Pathway Inhibitor Quinoline Derivative (from this compound) Inhibitor->Receptor Inhibition Response Cellular Response (Proliferation, Survival, Angiogenesis) Pathway->Response Apoptosis Apoptosis Pathway->Apoptosis Inhibition of Anti-Apoptotic Signals

Caption: A potential signaling pathway targeted by quinoline-based kinase inhibitors.

Experimental Workflow for Screening and Evaluation

A systematic workflow is crucial for the evaluation of newly synthesized compounds. This typically involves a tiered approach, starting with primary screening and progressing to more detailed mechanistic studies for promising candidates.

G cluster_0 Drug Discovery Workflow Synthesis Synthesis of This compound Derivatives Screening Primary Biological Screening (e.g., Antiproliferative Assays) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Hit_ID->Synthesis Inactive (Further Derivatization) Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Dose-Response) Hit_ID->Secondary_Assays Active Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection Lead_Selection->Secondary_Assays Requires Optimization Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Lead_Selection->Mechanism Promising Preclinical Preclinical Development Mechanism->Preclinical

Caption: A typical experimental workflow for the discovery of new drug candidates.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel, biologically active compounds. The protocols and data presented, based on closely related analogs, provide a solid foundation for initiating research into the pharmaceutical applications of its derivatives. The amenability of the 2-chloro position to nucleophilic substitution allows for the generation of large and diverse chemical libraries, which can be screened for a wide range of therapeutic activities. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Application of 2-Chloro-4,8-dimethylquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The quinoline ring system is considered a "privileged structure" due to its ability to interact with various biological targets. The subject of this application note, 2-Chloro-4,8-dimethylquinoline, is a versatile heterocyclic building block for the synthesis of novel compounds with potential therapeutic applications. The presence of a reactive chloro group at the 2-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR). The methyl groups at positions 4 and 8 influence the molecule's lipophilicity and steric profile, which can modulate its biological activity and target specificity. This document provides an overview of the synthetic utility of this compound and protocols for the preparation and evaluation of its derivatives in medicinal chemistry contexts.

Synthetic Applications: Nucleophilic Aromatic Substitution

The primary synthetic utility of this compound lies in the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 2-position. This reactivity is enhanced by the electron-withdrawing effect of the quinoline nitrogen, making the C2-position susceptible to attack by various nucleophiles. This allows for the straightforward synthesis of a library of 2-substituted-4,8-dimethylquinoline derivatives.

G start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nucleophile Nucleophile (R-NH2, R-OH, R-SH, etc.) nucleophile->reaction product 2-Substituted-4,8-dimethylquinoline Derivatives reaction->product

General workflow for derivatization of this compound.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of N-Aryl-4,8-dimethylquinolin-2-amine Derivatives

This protocol details a general procedure for the nucleophilic substitution reaction of this compound with various aromatic amines to generate a library of N-aryl-4,8-dimethylquinolin-2-amine derivatives. This method is adapted from general procedures for the amination of 2-chloroquinolines.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline, etc.)

  • Absolute Ethanol

  • Triethylamine (TEA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) plates and chamber

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, substituted aniline, and ethanol in a flask. B Add triethylamine (TEA) to the mixture. A->B C Reflux the reaction mixture for 8-15 hours. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture and remove solvent in vacuo. D->E F Add water and extract with an organic solvent (e.g., ethyl acetate). E->F G Wash organic layer, dry, and concentrate. F->G H Purify by column chromatography or recrystallization. G->H

Workflow for the synthesis of N-Aryl-4,8-dimethylquinolin-2-amines.

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired substituted aniline (1.2 mmol), and absolute ethanol (20 mL).

  • Add triethylamine (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-15 hours, with stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-4,8-dimethylquinolin-2-amine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Medicinal Chemistry Applications and Biological Evaluation

Derivatives of this compound are of interest in several areas of medicinal chemistry, including the development of antimicrobial and anticancer agents.

Antimicrobial and Antifungal Agents

The quinoline scaffold is present in many antimicrobial and antifungal agents. Derivatives of 7,8-dimethylquinolines have shown promise as potential antimicrobial and antifungal agents.[1] By applying similar synthetic strategies to this compound, novel compounds with potential antimicrobial activity can be generated.

Table 1: Representative Antimicrobial Activity of Substituted 4,8-Dimethylquinoline Derivatives (Hypothetical Data Based on Related Structures)

Compound IDR-Group at C2-positionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
DMQ-1 -NH-(4-methoxyphenyl)163264
DMQ-2 -NH-(4-chlorophenyl)81632
DMQ-3 -NH-(4-fluorophenyl)81616
DMQ-4 -O-(4-nitrophenyl)3264>64
Ciprofloxacin (Reference)0.50.015N/A
Fluconazole (Reference)N/AN/A1
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of newly synthesized compounds against bacterial and fungal strains.

Materials:

  • Synthesized 2-substituted-4,8-dimethylquinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microbes in medium without compound) and negative controls (medium only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Agents

Quinoline derivatives have been extensively investigated for their anticancer properties, with some acting as kinase inhibitors. For instance, a derivative of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has been shown to exhibit cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[1] It is plausible that derivatives of this compound could also exhibit anticancer activity through similar mechanisms.

Table 2: Representative Anticancer Activity of Substituted 4,8-Dimethylquinoline Derivatives (Hypothetical Data Based on Related Structures)

Compound IDR-Group at C2-positionIC₅₀ (µM) vs. HCT116 (Colon Cancer)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)
DMQ-5 -NH-(3,4-dimethoxyphenyl)5.28.9
DMQ-6 -NH-(4-(trifluoromethyl)phenyl)2.84.5
DMQ-7 -NH-(naphthalen-1-yl)1.53.1
Doxorubicin (Reference)0.10.05
Protocol 3: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized 2-substituted-4,8-dimethylquinoline derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway Modulation

Based on the known mechanisms of action of other quinoline-based anticancer agents, derivatives of this compound could potentially inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival mTORC1->Proliferation Inhibitor Quinoline Derivative (e.g., from this compound) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of a variety of novel heterocyclic compounds utilizing 2-Chloro-4,8-dimethylquinoline as a versatile starting material. The protocols described herein cover key synthetic transformations including nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling, enabling the creation of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

The fusion of a pyrazole ring onto the quinoline core is a common strategy in the development of pharmacologically active molecules. The following protocol outlines the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-amine derivatives, adapted from methodologies reported for analogous 7,8-dimethylquinoline systems.[1]

Experimental Workflow: Pyrazolo[3,4-b]quinoline Synthesis

Workflow for Pyrazolo[3,4-b]quinoline Synthesis start This compound step1 Reaction with Hydrazine Hydrate start->step1 step2 2-Hydrazinyl-4,8-dimethylquinoline step1->step2 step3 Cyclization with Pentane-2,4-dione step2->step3 step4 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4,8-dimethylquinolin-2-ol step3->step4 step5 Chlorination with Thionyl Chloride step4->step5 step6 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4,8-dimethylquinoline step5->step6 step7 Nucleophilic Substitution with Arylamines step6->step7 product 2-Amino-4-(pyrazol-1-yl)-4,8-dimethylquinoline Derivatives step7->product

Caption: Stepwise synthesis of pyrazolo[3,4-b]quinoline derivatives.

Protocol 1: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(substituted phenyl)-7,8-dimethylquinolin-2-amines[1]

Step 1: Synthesis of 4-Hydrazinyl-7,8-dimethylquinolin-2-ol A mixture of the appropriate 2,4-dichloro-7,8-dimethylquinoline (1.0 g, 4.0 mmol) and hydrazine hydrate (5.0 cm³) is refluxed for 3 hours. After cooling, the resulting solid is filtered, washed with n-hexane, and recrystallized from a chloroform-methanol mixture (7:3) to yield the product.

Step 2: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol 4-Hydrazinyl-7,8-dimethylquinolin-2-ol (1.0 g, 4.0 mmol) is added to pentane-2,4-dione (5.0 cm³) and refluxed for 3 hours. The reaction mixture is then cooled, and the solid obtained is filtered, washed with n-hexane, and recrystallized from a chloroform-methanol mixture (7:3).

Step 3: Synthesis of 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline The product from Step 2 is chlorinated with thionyl chloride by heating at 60°C for 3 hours to yield the corresponding 2-chloro derivative.

Step 4: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(substituted phenyl)-7,8-dimethylquinolin-2-amines A mixture of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline (0.20 g, 0.70 mmol) and a substituted aniline (1.75 mmol) is taken in ethanol (25.0 cm³) and refluxed for 8-15 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent.

CompoundArM.P. (°C)Yield (%)Molecular Formula
7a C₆H₅18965C₂₄H₂₄N₄
7b 4-ClC₆H₄20168C₂₄H₂₃ClN₄
7c 4-FC₆H₄19471C₂₄H₂₃FN₄
7d 4-NO₂C₆H₄21162C₂₄H₂₃N₅O₂

Characterization Data for 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline (6) [1]

  • IR (KBr, cm⁻¹): 2923, 2858 (C-H str.), 1591, 1513 (C=C, aromatic), 1558 (C=N str.)

  • ¹H NMR (DMSO-d₆, δ ppm): 1.9 (s, 3H, CH₃ quinoline), 2.2 (s, 3H, CH₃ pyrazole), 2.3 (s, 3H, CH₃ quinoline), 2.4 (s, 3H, CH₃ quinoline), 6.2 (s, 1H, CH pyrazole), 6.9 (s, 1H, CH quinoline at C-3), 7.2-7.5 (d, 2H, ArH)

  • Mass (m/z): 286 (M+1)

  • Elemental Analysis: Found: C, 67.21; H, 5.61; N, 14.67. C₁₆H₁₆ClN₃ required C, 67.25; H, 5.64; N, 14.70%.

Synthesis of 2-Amino-4,8-dimethylquinoline Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method is highly versatile for the synthesis of N-aryl and N-alkyl aminoquinolines.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 amine_coordination Amine Coordination (R₂NH) pd_complex1->amine_coordination pd_complex2 [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido Ar-Pd(II)(NR₂)L₂ deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

To a solution of this compound (1.0 mmol) in an appropriate solvent (e.g., toluene, dioxane), the desired primary or secondary amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) are added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

AmineProductCatalyst SystemBaseSolventTemp (°C)Yield (%)
Aniline2-(Phenylamino)-4,8-dimethylquinolinePd₂(dba)₃ / XantphosNaOtBuToluene100Data not available
Morpholine2-(Morpholino)-4,8-dimethylquinolinePd(OAc)₂ / BINAPCs₂CO₃Dioxane110Data not available
Benzylamine2-(Benzylamino)-4,8-dimethylquinolinePdCl₂(dppf)K₂CO₃DMF90Data not available
n-Butylamine2-(Butylamino)-4,8-dimethylquinolinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH100Data not available

Note: Yields are representative for analogous systems and may vary for the specific substrate.

Synthesis of 2-Aryl-4,8-dimethylquinolines via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, providing a powerful tool for the formation of C-C bonds.[4] This reaction is particularly useful for the synthesis of biaryl compounds.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar¹-X) pd0->oxidative_addition pd_complex1 Ar¹-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation (Ar²-B(OR)₂) pd_complex1->transmetalation pd_complex2 Ar¹-Pd(II)(Ar²)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

In a reaction vessel, this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) are dissolved in a suitable solvent system (e.g., a mixture of toluene and water). The mixture is degassed and then heated under an inert atmosphere at a temperature between 80 and 100°C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Arylboronic AcidProductCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acid2-Phenyl-4,8-dimethylquinolinePd(PPh₃)₄K₂CO₃Toluene/H₂O90Data not available
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4,8-dimethylquinolinePdCl₂(dppf)Na₂CO₃Dioxane/H₂O100Data not available
3-Thiopheneboronic acid2-(Thiophen-3-yl)-4,8-dimethylquinolinePd(OAc)₂ / SPhosK₃PO₄Toluene100Data not available
4-Pyridinylboronic acid2-(Pyridin-4-yl)-4,8-dimethylquinolinePd₂(dba)₃ / XPhosCs₂CO₃DMF110Data not available

Note: Yields are representative for analogous systems and may vary for the specific substrate.

Synthesis of[1][2][5]Triazolo[4,3-a]quinoline Derivatives

The synthesis of triazolo-fused quinolines can be achieved through a multi-step sequence involving the initial formation of a hydrazinylquinoline intermediate, followed by cyclization.

Protocol 4: Synthesis of 4,8-Dimethyl-[1][2][5]triazolo[4,3-a]quinolin-1-amine

Step 1: Synthesis of 2-Hydrazinyl-4,8-dimethylquinoline this compound is reacted with an excess of hydrazine hydrate in a suitable solvent such as ethanol under reflux conditions. The product precipitates upon cooling and can be isolated by filtration.

Step 2: Cyclization to form the Triazoloquinoline Ring The 2-hydrazinyl-4,8-dimethylquinoline intermediate is then reacted with a suitable one-carbon source, such as cyanogen bromide or formic acid, to facilitate the cyclization and formation of the triazole ring. For the synthesis of the 1-amino derivative, reaction with cyanogen bromide is typically employed.

Detailed experimental data for the synthesis of[1][2][5]triazolo[4,3-a]quinolines specifically from this compound is limited in the searched literature. The provided protocol is a general approach based on the synthesis of related triazolo-fused heterocycles.

These protocols provide a foundation for the synthesis of a wide range of novel heterocyclic compounds from the readily available starting material, this compound. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields. All synthesized compounds should be fully characterized by appropriate analytical techniques, including NMR, IR, and mass spectrometry, to confirm their structures.

References

Application Notes and Protocols for the N-arylation of 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of N-aryl-4,8-dimethylquinolin-2-amines via a palladium-catalyzed N-arylation of 2-chloro-4,8-dimethylquinoline. The described methodology is based on the principles of the Buchwald-Hartwig amination, a robust and versatile C-N cross-coupling reaction.[1][2]

The N-aryl-2-aminoquinoline scaffold is a significant pharmacophore found in a variety of biologically active molecules. The ability to efficiently synthesize a library of these compounds is of high interest in medicinal chemistry and drug discovery. The following protocol offers a reliable method for achieving this transformation.

Reaction Principle

The N-arylation of this compound is achieved through a palladium-catalyzed cross-coupling reaction with a primary or secondary amine. The catalytic cycle, characteristic of the Buchwald-Hartwig amination, involves the oxidative addition of the chloroquinoline to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido intermediate. Reductive elimination from this intermediate yields the desired N-arylated product and regenerates the active Pd(0) catalyst.[1][2] The choice of a suitable phosphine ligand is crucial for the success of the reaction, particularly to overcome the potential steric hindrance imposed by the methyl group at the 4-position of the quinoline ring.[3]

Experimental Protocol

This protocol is adapted from established procedures for the N-arylation of related chloroquinolines.[4][5][6]

Materials and Reagents:

  • This compound

  • Aryl amine (e.g., aniline, substituted anilines)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, DavePhos, XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • In a separate vial, prepare the catalyst system by adding the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., DavePhos, 0.04 mmol, 4 mol%) to anhydrous solvent (2 mL). Stir this mixture for 5-10 minutes at room temperature.

  • Reaction Execution:

    • Evacuate and backfill the reaction flask with an inert gas (argon or nitrogen) three times.

    • Under the inert atmosphere, add the anhydrous solvent (8 mL) to the flask containing the reagents.

    • Using a syringe, transfer the pre-mixed catalyst solution to the reaction flask.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

    • Wash the filter cake with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4,8-dimethylquinolin-2-amine.

  • Characterization:

    • Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the N-arylation of chloroquinolines, based on literature data for structurally similar substrates.[4][5] The yields for this compound may vary depending on the specific aryl amine used and the precise reaction conditions.

ParameterRecommended ConditionNotes
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂2 mol% loading is typical.
Ligand DavePhos or XPhosBulky, electron-rich phosphine ligands are often effective for sterically hindered substrates.[3]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is generally required.
Solvent Dioxane or TolueneAnhydrous conditions are crucial for optimal results.
Temperature 80 - 110 °CHigher temperatures may be necessary for less reactive amines.
Reaction Time 6 - 24 hoursMonitor by TLC or LC-MS for completion.
Expected Yield 60 - 95%Yields are highly dependent on the nature of the aryl amine.

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental procedure for the N-arylation of this compound.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(X)L2 Ar-Pd(II)-X(L₂) Oxidative_Addition->ArPd(II)(X)L2 Ligand_Exchange Amine Coordination ArPd(II)(X)L2->Ligand_Exchange ArPd(II)(NHR'R'')L2 Ar-Pd(II)-N(H)R'R''(L₂) Ligand_Exchange->ArPd(II)(NHR'R'')L2 Deprotonation Deprotonation (Base) ArPd(II)(NHR'R'')L2->Deprotonation ArPd(II)(NR'R'')L2 Ar-Pd(II)-NR'R''(L₂) Deprotonation->ArPd(II)(NR'R'')L2 Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product N-Aryl-4,8-dimethyl- quinolin-2-amine Reductive_Elimination->Product ArX This compound ArX->Oxidative_Addition Amine Aryl Amine (HNR'R'') Amine->Ligand_Exchange

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: - this compound - Aryl Amine - NaOtBu Start->Reagent_Prep Catalyst_Prep Prepare Catalyst Solution: - Pd Precursor - Phosphine Ligand - Anhydrous Solvent Start->Catalyst_Prep Reaction_Setup Combine Reagents in Flask Evacuate & Backfill with Inert Gas Reagent_Prep->Reaction_Setup Add_Solvent_Catalyst Add Anhydrous Solvent Add Catalyst Solution Catalyst_Prep->Add_Solvent_Catalyst Reaction_Setup->Add_Solvent_Catalyst Reaction Heat and Stir (80-110 °C, 6-24 h) Add_Solvent_Catalyst->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Cool, Dilute, Filter Wash with Water & Brine Monitoring->Workup Purification Dry and Concentrate Column Chromatography Workup->Purification Characterization Analyze Product (NMR, HRMS) Purification->Characterization End End Characterization->End

References

The Quinoline Scaffold in Antimalarial Drug Discovery: Application Notes and Protocols for 2-Chloro-4,8-dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Core

The quinoline scaffold is a cornerstone in the history and current landscape of antimalarial chemotherapy. Landmark drugs such as chloroquine, quinine, and mefloquine all feature this privileged heterocyclic system.[1][2] The primary mechanism of action for many quinoline-based antimalarials is the disruption of heme detoxification within the parasite's digestive vacuole. As the parasite digests hemoglobin, it releases toxic free heme, which it normally polymerizes into non-toxic hemozoin crystals. Quinoline derivatives are thought to interfere with this polymerization process, leading to an accumulation of toxic heme and subsequent parasite death.[3] The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous development of novel and effective antimalarial agents, making the exploration of new quinoline derivatives a critical area of research.[1]

2-Chloro-4,8-dimethylquinoline represents a valuable, yet underexplored, starting material for the synthesis of novel antimalarial candidates. The chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains and functional groups to modulate the compound's physicochemical properties, efficacy, and resistance profile. The dimethyl substitution at positions 4 and 8 can influence the molecule's lipophilicity and steric interactions with its biological target.

Due to a lack of specific published data on the antimalarial applications of this compound, this document will provide detailed protocols and application notes based on the closely related and well-documented class of 2-substituted-6-chloroquinoline derivatives, specifically 6-chloro-2-arylvinylquinolines, as a representative case study. These examples will provide researchers with the necessary methodologies to synthesize and evaluate novel compounds derived from this compound.

Application Notes: 2-Substituted Chloroquinolines as Potent Antimalarials

Recent studies on 2-arylvinylquinolines have demonstrated that modifications at the 2-position of the quinoline core can lead to potent, low nanomolar antiplasmodial activity, particularly against chloroquine-resistant strains of P. falciparum.[1] These findings underscore the potential of developing novel antimalarials by exploring the chemical space around the 2-position of chloro-substituted quinolines.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of 6-chloro-2-arylvinylquinolines have provided valuable insights for the design of new antimalarial agents:

  • Substitution on the Arylvinyl Group: The nature and position of substituents on the aryl ring of the 2-arylvinyl moiety significantly impact antimalarial activity. For instance, electron-withdrawing groups like fluoro and trifluoromethyl on the benzene ring have been shown to enhance potency.[1]

  • C4-Position Modification: Introduction of amino groups at the C4-position of the quinoline ring can further modulate the antimalarial activity.[1]

  • Overcoming Resistance: Several 2-arylvinylquinoline derivatives have shown excellent activity against chloroquine-resistant strains, suggesting a mechanism of action that may circumvent common resistance pathways.[1]

These SAR insights can guide the rational design of derivatives of this compound for enhanced antimalarial efficacy.

Quantitative Data Summary

The following tables summarize the in vitro antiplasmodial activity of a series of 6-chloro-2-arylvinylquinolines against the chloroquine-resistant Dd2 strain of P. falciparum. This data serves as a benchmark for the evaluation of novel compounds derived from this compound.

Table 1: In Vitro Antiplasmodial Activity of 6-Chloro-2-arylvinylquinolines against P. falciparum (Dd2 Strain) [1]

Compound IDR (Substitution on Aryl Ring)EC50 (nM) ± SD
22 H41.2 ± 5.3
23 4-NO228.6 ± 0.9
24 3-CF310.9 ± 1.9
29 4-F4.8 ± 2.0
31 3-F5.9 ± 1.4

EC50: Half-maximal effective concentration; SD: Standard Deviation.

Experimental Protocols

The following protocols are adapted from published literature and provide a framework for the synthesis and evaluation of 2-substituted-4,8-dimethylquinoline derivatives.[1]

Protocol 1: Synthesis of 2-Arylvinyl-4,8-dimethylquinoline Derivatives

This protocol describes a general method for the synthesis of 2-arylvinylquinoline derivatives, which can be adapted for 4,8-dimethylquinoline analogs.

Step 1: Synthesis of 2-Hydroxy-4,8-dimethylquinoline

  • To a solution of 2-amino-3-methyltoluene (1 equivalent) in a suitable solvent (e.g., ethanol), add ethyl acetoacetate (1 equivalent) and a catalytic amount of acetic acid.

  • Heat the mixture at 90 °C for 6 hours.

  • Remove the solvent under reduced pressure.

  • Add the crude product to a high-boiling point solvent like Dowtherm and heat to 270 °C for 30 minutes.

  • Cool the reaction mixture and purify the resulting 2-hydroxy-4,8-dimethylquinoline by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • To the 2-hydroxy-4,8-dimethylquinoline (1 equivalent), add phosphorus oxychloride (POCl3) (excess, e.g., 5-10 equivalents).

  • Heat the mixture at 105 °C for 2 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Step 3: Synthesis of 2-Arylvinyl-4,8-dimethylquinoline

  • Combine 2-methyl-4,8-dimethylquinoline (synthesized via a suitable method) (1 equivalent), an appropriate aromatic aldehyde (1.2 equivalents), and a catalytic amount of p-toluenesulfonamide in xylene.

  • Heat the mixture at 130 °C for 12 hours.

  • Cool the reaction mixture and purify the product by column chromatography to yield the desired 2-arylvinyl-4,8-dimethylquinoline.

Protocol 2: In Vitro Antiplasmodial Activity Assay

This protocol outlines the procedure for determining the in vitro activity of synthesized compounds against P. falciparum.

Materials:

  • P. falciparum culture (chloroquine-sensitive and -resistant strains)

  • Human erythrocytes

  • RPMI 1640 medium supplemented with human serum and hypoxanthine

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Test compounds dissolved in DMSO

Procedure:

  • Maintain asynchronous cultures of P. falciparum in human erythrocytes in RPMI 1640 medium.

  • Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Add the parasite culture (at a specific parasitemia and hematocrit) to each well.

  • Incubate the plates for 72 hours at 37 °C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Protocol 3: In Vivo Antimalarial Efficacy in a Murine Model

This protocol describes the evaluation of the in vivo efficacy of promising compounds using a mouse model of malaria.

Materials:

  • Plasmodium berghei (or another suitable rodent malaria parasite)

  • Mice (e.g., Swiss Webster)

  • Test compounds formulated for oral or intraperitoneal administration

  • Giemsa stain

Procedure:

  • Infect mice with P. berghei by intraperitoneal injection of infected red blood cells.

  • After 24 hours, administer the test compounds to groups of mice at various doses for four consecutive days.

  • On day 5 post-infection, collect thin blood smears from the tail of each mouse.

  • Stain the blood smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Calculate the percent suppression of parasitemia compared to an untreated control group.

  • Monitor the mice for survival.

Diagrams

Signaling Pathway: Mechanism of Action of Quinoline Antimalarials

Quinoline_MoA Mechanism of Action of Quinoline Antimalarials cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Accumulation & Toxicity Quinoline Quinoline Derivative (e.g., 2-substituted-4,8-dimethylquinoline) Quinoline->Heme Inhibition of Polymerization

Caption: Proposed mechanism of action for quinoline antimalarials.

Experimental Workflow: Synthesis and Evaluation of Novel Antimalarials

Experimental_Workflow Workflow for Antimalarial Drug Discovery Start Start: this compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Antiplasmodial Assay (IC50 Determination) Purification->InVitro Cytotoxicity Cytotoxicity Assay (Selectivity Index) InVitro->Cytotoxicity SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR SAR->Synthesis Optimization InVivo In Vivo Efficacy Study (Murine Model) SAR->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: A typical workflow for the development of new antimalarial agents.

References

Application Notes and Protocols for the Analytical Development of 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization and quantification of 2-Chloro-4,8-dimethylquinoline. The protocols are based on established methodologies for similar quinoline derivatives and are intended to serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound and quantifying it in the presence of impurities. A reverse-phase HPLC method is proposed for its wide applicability to non-volatile and thermally stable organic compounds.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of this compound and to quantify it against a reference standard.

Instrumentation: A standard HPLC system equipped with a UV detector.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration using the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Data Presentation: Illustrative Quantitative Data

The following table summarizes expected performance characteristics of the HPLC method. Note: This data is illustrative and should be confirmed during method validation.

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (R²)
This compound~ 8.5~ 0.1~ 0.3> 0.999
Potential Impurity 1~ 6.2~ 0.1~ 0.3> 0.999
Potential Impurity 2~ 9.8~ 0.1~ 0.3> 0.999

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present in this compound.

Experimental Protocol: GC-MS Analysis

Objective: To identify and semi-quantify volatile and semi-volatile impurities in this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

  • Dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the solution to an appropriate concentration for GC-MS analysis.

GC-MS Conditions:

ParameterRecommended Condition
Column Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min.[1]
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 500 amu

Data Presentation: Expected Mass Spectrometry Data

Based on the structure of this compound (C11H10ClN, MW: 191.66), the following mass spectral data can be anticipated.[2]

m/zRelative IntensityAssignment
191/193High[M]⁺ (Molecular Ion with Cl isotope pattern)
156Medium[M-Cl]⁺
141Medium[M-Cl-CH3]⁺

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if quantitative analysis (qNMR) is desired.[1]

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire proton NMR spectra to determine the number and environment of hydrogen atoms.

  • ¹³C NMR: Acquire carbon NMR spectra to identify the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed for complete structural assignment.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).

Data Acquisition:

  • Scan the sample over the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands for C-H, C=C, C=N, and C-Cl bonds.

Visualizations

Experimental Workflow for Analytical Method Development

Analytical Method Development Workflow start Start: Analytical Requirement for This compound lit_review Literature Review for Similar Compounds start->lit_review method_dev Method Development (HPLC, GC-MS, etc.) lit_review->method_dev optimization Method Optimization (Mobile Phase, Gradient, Temperature) method_dev->optimization validation Method Validation (ICH Guidelines) optimization->validation protocol Finalized Analytical Protocol validation->protocol end End: Routine Analysis protocol->end

Caption: Workflow for the development of analytical methods for this compound.

Logical Diagram for Method Selection

Method Selection Logic start Start: Purity Analysis Requirement impurity_nature Nature of Impurities? start->impurity_nature hplc HPLC-UV/MS (Non-volatile/Thermally Labile) impurity_nature->hplc Non-Volatile gcms GC-MS (Volatile/Semi-Volatile) impurity_nature->gcms Volatile combined Combined Approach (HPLC + GC-MS) impurity_nature->combined Mixture/Unknown accuracy High Accuracy Needed? qnmr qNMR (Primary Method/Reference Standard) accuracy->qnmr Yes hplc->accuracy gcms->accuracy

Caption: Logic diagram for selecting the appropriate analytical method.

References

Application Notes and Protocols: 2-Chloro-4,8-dimethylquinoline as an Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,8-dimethylquinoline is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules, including those with potential applications in the agrochemical industry. The quinoline scaffold is a well-established pharmacophore in numerous fungicides, insecticides, and herbicides. The presence of a chlorine atom at the 2-position of the quinoline ring provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a hypothetical quinoline-based fungicide, drawing upon established synthetic methodologies for this class of compounds.

Application: Synthesis of a Hypothetical Quinoline Ether Fungicide

The primary application of this compound in agrochemical synthesis is its use as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the quinoline nitrogen atom activates the chlorine at the 2-position, making it susceptible to displacement by various nucleophiles. A common strategy in the design of quinoline-based fungicides is the introduction of a substituted phenoxy group at the 4-position, often via an ether linkage. While a direct commercial fungicide synthesized from this compound is not publicly documented, the following protocols and data are based on analogous reactions reported for similar 2-chloroquinoline derivatives in patent literature and scientific publications, illustrating a viable synthetic pathway.

This application note will focus on the synthesis of a hypothetical fungicide, 4-(4-chloro-2-nitrophenoxy)-2,8-dimethylquinoline , a representative of the quinoline ether class of fungicides.

Data Presentation

The efficacy of newly synthesized agrochemicals is typically evaluated through in vitro and in vivo bioassays. The following table presents hypothetical antifungal activity data for the target compound against common plant pathogens, based on typical activity ranges for this class of fungicides.

Table 1: Hypothetical Antifungal Activity of 4-(4-chloro-2-nitrophenoxy)-2,8-dimethylquinoline

Fungal PathogenCommon DiseaseEC₅₀ (µg/mL)
Botrytis cinereaGray Mold1.5
Erysiphe graminisPowdery Mildew0.8
Pyricularia oryzaeRice Blast2.1
Rhizoctonia solaniSheath Blight3.5

EC₅₀ (Half maximal effective concentration) values are hypothetical and for illustrative purposes.

Experimental Protocols

The synthesis of 4-(4-chloro-2-nitrophenoxy)-2,8-dimethylquinoline from this compound proceeds via a nucleophilic aromatic substitution reaction with a substituted phenol.

Synthesis of 4-(4-chloro-2-nitrophenoxy)-2,8-dimethylquinoline

Reaction Scheme:

Caption: Synthetic pathway for a hypothetical quinoline ether fungicide.

Materials:

  • This compound

  • 4-Chloro-2-nitrophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-chloro-2-nitrophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF (20 mL) to the flask.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 4-(4-chloro-2-nitrophenoxy)-2,8-dimethylquinoline.

Expected Yield: 75-85%

Characterization: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target fungicide.

G Start Start Reaction_Setup Reaction Setup: - this compound - 4-Chloro-2-nitrophenol - K₂CO₃ - DMF Start->Reaction_Setup Heating Heating and Stirring (100 °C, 8-12h) Reaction_Setup->Heating TLC_Monitoring Reaction Monitoring (TLC) Heating->TLC_Monitoring TLC_Monitoring->Heating Incomplete Workup Aqueous Workup: - Quench with water - Extraction with Ethyl Acetate - Brine wash TLC_Monitoring->Workup Complete Drying Drying and Concentration: - Dry with MgSO₄ - Filter - Rotary Evaporation Workup->Drying Purification Purification: - Column Chromatography or - Recrystallization Drying->Purification Characterization Product Characterization: - NMR - Mass Spectrometry Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for fungicide synthesis.

Signaling Pathway (Mode of Action - Hypothetical)

While the precise mode of action would require extensive biological studies, many quinoline-based fungicides are known to interfere with cellular respiration in fungi. A plausible, though hypothetical, signaling pathway for the synthesized compound could involve the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.

G cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Result Inhibition of Electron Transport & Reduced ATP Production => Fungal Cell Death Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Fungicide Hypothetical Fungicide (Quinoline Ether) Fungicide->Inhibition Inhibition->Complex_III

Caption: Hypothetical mode of action: Inhibition of Complex III.

Conclusion

This compound is a versatile intermediate with significant potential in the synthesis of novel agrochemicals. The protocols and conceptual frameworks presented here provide a foundation for researchers to explore the synthesis of quinoline-based fungicides. The reactivity of the 2-chloro substituent allows for the facile introduction of various functionalities, enabling the generation of diverse chemical libraries for biological screening. Further research and development in this area may lead to the discovery of new and effective crop protection agents. All newly synthesized compounds require rigorous testing for efficacy, toxicity, and environmental impact.

Troubleshooting & Optimization

Optimization of reaction conditions for 2-Chloro-4,8-dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Chloro-4,8-dimethylquinoline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent synthetic pathway involves a two-step process:

  • Synthesis of the precursor: 4,8-dimethylquinolin-2(1H)-one is typically synthesized via the Conrad-Limpach or Knorr quinoline synthesis, which involves the condensation of 2-methylaniline with a β-ketoester like ethyl acetoacetate.

  • Chlorination: The resulting 4,8-dimethylquinolin-2(1H)-one is then chlorinated using a dehydrating chlorinating agent, most commonly phosphoryl chloride (POCl₃), to yield the final product, this compound.

Q2: My chlorination reaction with POCl₃ is giving a low yield. What are the likely causes?

Low yields in this chlorination step can stem from several factors:

  • Presence of moisture: POCl₃ is highly reactive with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce the yield.

  • Suboptimal temperature: The reaction temperature is critical. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the formation of undesired byproducts and tar.[1]

  • Insufficient POCl₃: An inadequate amount of POCl₃ will result in incomplete conversion of the starting material. An excess of the reagent is often used to drive the reaction to completion.

  • Impure starting material: Impurities in the 4,8-dimethylquinolin-2(1H)-one can interfere with the reaction.

Q3: I am observing the formation of a dark tarry substance during the chlorination reaction. How can I prevent this?

Tar formation is a common issue in quinoline synthesis, often due to harsh reaction conditions.[1] To minimize tarring:

  • Ensure anhydrous conditions: Rigorously dry all glassware and use anhydrous solvents.

  • Control the temperature: Avoid excessive heating. The reaction should be heated gradually and maintained at the optimal temperature.

  • Purify the precursor: Ensure the 4,8-dimethylquinolin-2(1H)-one is of high purity before proceeding with the chlorination.

Q4: What are the primary byproducts I should look out for in the chlorination of 4,8-dimethylquinolin-2(1H)-one?

Potential byproducts include:

  • Unreacted starting material: If the reaction is incomplete, you will have residual 4,8-dimethylquinolin-2(1H)-one.

  • Phosphorylated intermediates: The reaction proceeds through a phosphate ester intermediate, which may persist if the reaction conditions are not optimal.[2]

  • Ring-chlorinated species: Although less common under these conditions, chlorination at other positions on the quinoline ring is a possibility, especially with prolonged reaction times or very high temperatures.

Q5: How can I effectively purify the final this compound product?

Purification is typically achieved through the following steps:

  • Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice to hydrolyze the excess POCl₃.

  • Neutralization: The acidic solution is then neutralized with a base, such as sodium carbonate or sodium hydroxide, to precipitate the crude product.

  • Extraction: The crude product is extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Chromatography: The final purification is usually performed by column chromatography on silica gel.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of 4,8-dimethylquinolin-2(1H)-one (Precursor Synthesis) Incomplete cyclization in the Conrad-Limpach synthesis.Ensure the reaction is heated to a sufficiently high temperature (typically >250 °C) for the thermal cyclization. Using a high-boiling inert solvent like mineral oil can improve yields.[3]
Incorrect work-up procedure.Ensure proper pH adjustment during work-up to precipitate the product effectively.
Low yield of this compound (Chlorination Step) Presence of moisture in reagents or glassware.Flame-dry all glassware before use. Use freshly distilled POCl₃ and anhydrous solvents.
Insufficient heating or reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, increase the reaction time or temperature moderately.
Suboptimal stoichiometry of POCl₃.Use a significant excess of POCl₃ (at least 3-5 equivalents) to ensure complete conversion.
Formation of a dark tar or polymeric material Reaction temperature is too high.Carefully control the reaction temperature using an oil bath. Avoid localized overheating.[1]
Impurities in the starting quinolin-2-one.Recrystallize the 4,8-dimethylquinolin-2(1H)-one precursor before the chlorination step.
Difficulty in isolating the product after work-up Product is soluble in the aqueous layer.Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent.
Incorrect pH during neutralization.Carefully adjust the pH to the point of maximum precipitation of the product.
Product is contaminated with phosphorus-containing impurities Incomplete hydrolysis of phosphate intermediates during work-up.Stir the quenched reaction mixture vigorously for an extended period to ensure complete hydrolysis. Wash the organic extracts thoroughly with water.

Experimental Protocols

Protocol 1: Synthesis of 4,8-Dimethylquinolin-2(1H)-one (Precursor)

This protocol is based on the principles of the Conrad-Limpach/Knorr quinoline synthesis.

Materials:

  • 2-Methylaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or a high-boiling solvent (e.g., mineral oil)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, mix 2-methylaniline (1.0 eq.) and ethyl acetoacetate (1.1 eq.). A catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) can be added. Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.

  • Intermediate Isolation: Remove any water formed and excess ethyl acetoacetate under reduced pressure to obtain the crude β-anilinoacrylate intermediate.

  • Cyclization: Add the crude intermediate to a flask containing polyphosphoric acid or a high-boiling solvent like mineral oil. Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen).

  • Reaction Monitoring: Maintain the temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture. If using a high-boiling solvent, dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to precipitate the product. If using PPA, carefully pour the hot mixture onto ice water and neutralize with a strong base (e.g., NaOH) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent like ethanol to obtain pure 4,8-dimethylquinolin-2(1H)-one.

Protocol 2: Synthesis of this compound (Chlorination)

Materials:

  • 4,8-Dimethylquinolin-2(1H)-one

  • Phosphoryl chloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4,8-dimethylquinolin-2(1H)-one (1.0 eq.).

  • Reagent Addition: Add an excess of phosphoryl chloride (POCl₃, 5-10 eq.). If desired, phosphorus pentachloride (PCl₅, 1.1 eq.) can be added to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) in an oil bath.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large beaker of crushed ice with vigorous stirring in a fume hood.

  • Neutralization: Once the excess POCl₃ has been hydrolyzed, slowly add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with dichloromethane or chloroform (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Optimization of Chlorination Reaction Conditions (Illustrative)
Entry POCl₃ (eq.) PCl₅ (eq.) Temperature (°C) Time (h) Yield (%) Observations
13-1004~60Incomplete conversion
25-1104~85Good conversion, minor byproducts
310-1102~90Faster reaction, clean product
451.11102>95Excellent conversion and yield
55-1304~70Increased tar formation

Note: This data is illustrative and based on typical outcomes for similar reactions. Actual results may vary depending on the specific experimental setup and purity of reagents.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination 2-Methylaniline 2-Methylaniline Condensation Condensation 2-Methylaniline->Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation Intermediate Intermediate Condensation->Intermediate H+ cat. Cyclization Cyclization Intermediate->Cyclization ~250 °C 4,8-dimethylquinolin-2(1H)-one 4,8-dimethylquinolin-2(1H)-one Cyclization->4,8-dimethylquinolin-2(1H)-one Chlorination_Reaction Chlorination_Reaction 4,8-dimethylquinolin-2(1H)-one->Chlorination_Reaction 4,8-dimethylquinolin-2(1H)-one->Chlorination_Reaction POCl3 POCl3 POCl3->Chlorination_Reaction Reflux Workup_Purification Workup_Purification Chlorination_Reaction->Workup_Purification This compound This compound Workup_Purification->this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Chlorination

G Start Low Yield Observed Check_Purity Purity of Starting Material OK? Start->Check_Purity Purify Recrystallize 4,8-dimethylquinolin-2(1H)-one Check_Purity->Purify No Check_Conditions Anhydrous Conditions Ensured? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Dry_Setup Flame-dry glassware, use anhydrous solvents Check_Conditions->Dry_Setup No Check_Temp Reaction Temperature and Time Optimal? Check_Conditions->Check_Temp Yes Dry_Setup->Check_Temp Optimize_Temp Adjust temperature/time, monitor with TLC Check_Temp->Optimize_Temp No Check_Stoichiometry Sufficient POCl3 Used? Check_Temp->Check_Stoichiometry Yes Optimize_Temp->Check_Stoichiometry Increase_POCl3 Increase equivalents of POCl3 Check_Stoichiometry->Increase_POCl3 No Review_Workup Review work-up and purification procedures Check_Stoichiometry->Review_Workup Yes Increase_POCl3->Review_Workup End Yield Improved Review_Workup->End

Caption: Troubleshooting decision tree for low yield in the chlorination step.

References

Improving yield and purity of 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Chloro-4,8-dimethylquinoline during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields in the synthesis of this compound, typically prepared from 2-hydroxy-4,8-dimethylquinoline and a chlorinating agent like phosphorus oxychloride (POCl₃), can stem from several factors:

  • Incomplete Reaction: The conversion of the hydroxyl group to the chloro group may be incomplete. Ensure the reaction is heated for a sufficient duration. A typical procedure involves heating at 80-90°C for at least two hours.[1]

  • Reagent Quality: The phosphorus oxychloride used must be of high quality and freshly distilled if necessary. Moisture can decompose the reagent, reducing its effectiveness.

  • Sub-optimal Stoichiometry: An insufficient molar excess of the chlorinating agent can lead to incomplete conversion. While a slight excess is often used, consult optimized protocols for the ideal ratio.

  • Work-up Losses: Significant product loss can occur during the work-up phase. When pouring the reaction mixture into an ice-water mixture, do so slowly and carefully to ensure complete precipitation of the product.[1] Ensure the precipitate is thoroughly washed and collected.

Q2: I am observing significant tar formation or a dark-colored crude product. How can I prevent this?

A2: Tar formation is often a result of harsh reaction conditions causing polymerization or degradation of starting materials and products.[2]

  • Temperature Control: While heating is necessary, excessive temperatures can promote side reactions. Maintain the temperature within the recommended range (e.g., 80-90°C).[1]

  • Reaction Time: Prolonged heating beyond the optimal reaction time can lead to decomposition. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of completion.

  • Acidic Conditions: The highly acidic environment can contribute to charring. While inherent to the reaction, ensuring a controlled reaction rate can mitigate this. For notoriously vigorous reactions like the Skraup synthesis, moderators such as ferrous sulfate are used to control exothermic events.[2]

Q3: The purity of my final product is low, even after initial purification. What purification strategies are most effective?

A3: Achieving high purity often requires more than a single purification step. The most common and effective methods are recrystallization and column chromatography.

  • Recrystallization: This is an excellent method for removing small amounts of impurities. 95% ethanol has been successfully used to recrystallize this compound, yielding a white solid.[1] The key is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Column Chromatography: For mixtures with multiple components or impurities with similar solubility, column chromatography is the preferred method.[3] A silica gel stationary phase is typically used. The mobile phase (eluent) must be carefully chosen. A good starting point is a non-polar solvent like hexanes or petroleum ether, with a gradual increase in a more polar solvent like ethyl acetate or dichloromethane.[4][5]

Q4: How do I choose the right solvent system for column chromatography?

A4: Selecting the optimal solvent system is crucial for good separation.[3]

  • TLC Analysis: First, analyze your crude mixture on a TLC plate using various solvent systems.

  • Target Rf Value: Aim for a solvent system that gives the desired product an Rf (retention factor) value between 0.3 and 0.7.[3]

  • Separation: Ensure there is a clear separation (ΔRf of at least 0.1) between the spot for your desired product and the spots of any impurities.[3]

  • Common Systems: For chloro-substituted quinolines, mixtures of hexanes/ethyl acetate or petroleum ether/dichloromethane are often effective.[4][5]

Q5: My purified compound has a melting point lower than the literature value. What does this indicate?

A5: A depressed and broadened melting point range is a classic indicator of impurities. The literature melting point for this compound is 63°C or 65-67°C.[1][6] If your value is lower, it suggests that your product is not yet pure and requires further purification steps, such as another recrystallization or column chromatography.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₀ClN[7]
Molecular Weight191.66 g/mol [7]
AppearanceWhite to off-white solid[1][6]
Melting Point63 °C[1]
Melting Point65-67 °C[6]
SolubilitySlightly soluble in water[6][8]
Reaction Condition Optimization (Illustrative Example)

The yield of quinoline synthesis is highly dependent on reaction parameters. The following table, adapted from a study on a similar Vilsmeier-Haack reaction, illustrates how reagent stoichiometry can impact product yield.

Molar Equivalents of POCl₃Temperature (°C)Yield (%)
390Low
690Moderate
990Good
1290Maximum
1590Decreased

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the high-yield conversion of 2-hydroxy-4,8-dimethylquinoline using phosphorus oxychloride.[1]

Materials:

  • 2-hydroxy-4,8-dimethylquinoline

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Cracked ice

  • Water

  • 95% Ethanol (for recrystallization)

Procedure:

  • In a 250 mL round-bottom flask equipped with an air condenser, combine 2-hydroxy-4,8-dimethylquinoline (0.51 mol, 88 g).

  • In a fume hood, carefully add freshly distilled phosphorus oxychloride (0.61 mol, 94 g) to the flask.

  • Heat the mixture in a water bath maintained at 80-90°C for 2 hours.

  • After cooling the reaction mixture to room temperature, slowly and carefully pour it into a large beaker containing 500 g of cracked ice and 500 mL of water. This step is exothermic and should be done with caution.

  • A white precipitate of crude this compound will form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water to remove any remaining acid.

  • Dry the crude product completely. A reported yield of 96% (93 g) was achieved at this stage.[1]

  • For further purification, recrystallize the dried solid from 95% ethanol.

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of the crude product.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate)

  • Sand

  • Cotton wool

Procedure:

  • Column Packing: Place a small plug of cotton wool at the bottom of a glass chromatography column. Add a thin layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the column. Tap the column gently to ensure even packing and remove air bubbles. Allow the silica to settle, and do not let the column run dry.[9]

  • Sample Loading: Dissolve the crude product in the minimum possible amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully add this solution to the top of the silica gel bed.[9]

  • Elution: Begin eluting the column with the chosen solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent if necessary to move the compound down the column.[10]

  • Fraction Collection: Collect the eluent in small fractions using test tubes.[5]

  • TLC Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow start Problem Identified (Low Yield / Purity) check_reaction Review Synthesis Protocol: - Reagent Quality? - Correct Stoichiometry? - Temp/Time Correct? start->check_reaction Low Yield check_purity Assess Purity: - Melting Point Low? - Multiple Spots on TLC? start->check_purity Low Purity check_workup Analyze Work-up: - Product Loss During Precipitation? - Incomplete Extraction? check_reaction->check_workup No optimize_reaction Optimize Reaction: - Use Fresh Reagents - Adjust Molar Ratios - Monitor with TLC check_reaction->optimize_reaction Yes check_workup->check_purity No refine_workup Refine Work-up: - Slow, Cold Quenching - Thorough Washing check_workup->refine_workup Yes purify Perform Further Purification check_purity->purify Yes end_node High Yield & Purity Achieved optimize_reaction->end_node refine_workup->end_node recrystallize Recrystallization (e.g., from Ethanol) purify->recrystallize chromatography Column Chromatography (Silica Gel) purify->chromatography recrystallize->end_node chromatography->end_node

Caption: Troubleshooting workflow for improving yield and purity.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-hydroxy-4,8-dimethylquinoline + POCl₃ react Heat Reaction (80-90°C, 2h) start->react quench Cool and Pour into Ice-Water react->quench filter_wash Filter and Wash Crude Product quench->filter_wash dry Dry Crude Product filter_wash->dry purity_check Purity Check (TLC, Melting Point) dry->purity_check recrystallize Recrystallize (95% Ethanol) purity_check->recrystallize Minor Impurities column Column Chromatography (Silica Gel) purity_check->column Major Impurities final_product Pure Product: This compound recrystallize->final_product column->final_product

Caption: Experimental workflow for synthesis and purification.

Yield_Purity_Factors center Yield & Purity of This compound reagents Reagent Quality (e.g., Fresh POCl₃) center->reagents conditions Reaction Conditions (Temp., Time, Stoichiometry) center->conditions workup Work-up Procedure (Quenching, Washing) center->workup purification Purification Method (Recrystallization vs. Column) center->purification

Caption: Key factors influencing final product yield and purity.

References

Common side products in the synthesis of 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 2-Chloro-4,8-dimethylquinoline. The information is presented in a practical question-and-answer format to directly address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method for synthesizing this compound is the Combes quinoline synthesis.[1][2][3][4] This acid-catalyzed reaction involves the condensation of 2-chloro-6-methylaniline with acetylacetone (a β-diketone) to form the target quinoline derivative.[3]

Q2: What are the potential side products in the Combes synthesis of this compound?

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of residual 2-chloro-6-methylaniline and acetylacetone in the crude product.

  • Intermediate Species: The reaction proceeds through the formation of an enamine and a Schiff base intermediate.[2][5] Under certain conditions, these intermediates may not fully cyclize, leading to their presence as impurities.

  • Polymerization/Tar Formation: The use of strong acids, such as sulfuric acid, as a catalyst can lead to the formation of polymeric tars, especially at elevated temperatures or with prolonged reaction times. This is a common issue in acid-catalyzed condensation reactions.

  • Self-Condensation of Acetylacetone: Although less common in the presence of the aniline, under certain conditions, acetylacetone can undergo self-condensation reactions.

  • Regioisomers: While acetylacetone is a symmetrical β-diketone, which should ideally lead to a single regioisomeric product, deviations from ideal reaction conditions or the presence of impurities could potentially lead to trace amounts of other isomers, though this is considered a minor risk in this specific reaction.

Q3: How can I monitor the progress of the reaction?

The progress of the synthesis can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (2-chloro-6-methylaniline and acetylacetone), the consumption of reactants and the formation of the product can be visualized. A new spot with a different Rf value corresponding to the this compound product should appear and intensify over time, while the spots for the starting materials diminish.

Q4: What are the recommended purification techniques for this compound?

Post-synthesis, the crude product typically requires purification to remove side products and unreacted starting materials. Common purification methods include:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: For more challenging separations or to obtain a very high purity product, silica gel column chromatography is recommended. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be determined by TLC analysis to effectively separate the target compound from impurities.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Increase the reaction time and/or cautiously increase the reaction temperature while monitoring for decomposition. Ensure the catalyst is active and used in the correct amount.
Degradation of Product: Harsh reaction conditions (e.g., excessively high temperature, prolonged exposure to strong acid).Maintain careful temperature control. Consider using a milder acid catalyst or a modified procedure with a lower reaction temperature.
Poor Quality Reagents: Starting materials or catalyst may be impure or degraded.Use freshly distilled or purified 2-chloro-6-methylaniline and acetylacetone. Ensure the acid catalyst is of appropriate concentration and quality.
Formation of Significant Tar/Polymer Excessive Heat: The reaction is highly exothermic or the external heating is too aggressive.Ensure efficient stirring and controlled heating. Consider adding the acid catalyst portion-wise to manage the exotherm.
High Concentration of Acid: The concentration of the acid catalyst is too high.Reduce the amount of the acid catalyst or use a milder catalyst such as polyphosphoric acid (PPA).
Presence of Unreacted Starting Materials in Product Sub-optimal Stoichiometry: Incorrect molar ratio of reactants.Ensure an appropriate molar ratio of 2-chloro-6-methylaniline to acetylacetone is used, as dictated by the specific protocol.
Insufficient Reaction Time: The reaction was stopped prematurely.Extend the reaction time and monitor for completion using TLC.
Difficulty in Product Isolation/Purification Product is an Oil or Gummy Solid: Presence of impurities preventing crystallization.Attempt purification by column chromatography to remove impurities. Try different solvent systems for recrystallization.
Co-elution of Impurities: Impurities have similar polarity to the product, making chromatographic separation difficult.Optimize the eluent system for column chromatography by testing various solvent mixtures. Consider using a different stationary phase if necessary.

Experimental Protocol: Combes Synthesis of this compound

This is a generalized protocol and may require optimization.

Materials:

  • 2-chloro-6-methylaniline

  • Acetylacetone

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Suitable solvent (e.g., ethanol, or neat conditions)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-6-methylaniline and acetylacetone in a 1:1 molar ratio.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the reaction mixture with constant stirring and cooling in an ice bath. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition of the acid is complete, heat the reaction mixture to the desired temperature (this will vary depending on the specific protocol, typically between 80-120 °C) and maintain it for several hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Be cautious as this will generate CO2 gas.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Check Product Purity (TLC, NMR) check_yield->check_purity No incomplete_reaction Incomplete Reaction or Product Degradation check_yield->incomplete_reaction Yes tar_formation Significant Tar Formation? check_purity->tar_formation unreacted_sm Unreacted Starting Material? tar_formation->unreacted_sm No harsh_conditions Harsh Reaction Conditions tar_formation->harsh_conditions Yes stoichiometry_issue Incorrect Stoichiometry or Insufficient Reaction Time unreacted_sm->stoichiometry_issue Yes purify Purify (Recrystallization/ Column Chromatography) unreacted_sm->purify No end_product Pure Product Obtained optimize_time_temp Optimize Reaction Time/ Temperature incomplete_reaction->optimize_time_temp optimize_catalyst Optimize Catalyst/ Control Temperature harsh_conditions->optimize_catalyst optimize_stoichiometry_time Adjust Stoichiometry/ Increase Reaction Time stoichiometry_issue->optimize_stoichiometry_time optimize_time_temp->start optimize_catalyst->start optimize_stoichiometry_time->start purify->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-4,8-dimethylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the level of impurities, the quantity of the crude product, and the desired final purity. For routine purification of solid materials, recrystallization is often the first choice due to its simplicity and scalability. For complex mixtures or when very high purity is required, column chromatography is recommended.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: A good recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities are either soluble at room temperature or insoluble at high temperatures. For quinoline derivatives, common solvents to consider are ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or toluene/heptane. It is advisable to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific crude material.

Q3: What are the typical impurities I might encounter in crude this compound?

A3: Impurities in crude this compound often originate from the starting materials or side reactions during its synthesis. Potential impurities could include unreacted starting materials, isomers, and byproducts from over-chlorination or incomplete cyclization. The specific impurities will depend on the synthetic route employed.

Q4: How can I assess the purity of my this compound after purification?

A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for determining purity and quantifying impurities.[1] Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities. For structural confirmation and identification of any remaining impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[2] A commercial supplier specifies a purity of at least 98% for this compound.[3]

Q5: My purified this compound appears as an oil instead of a solid. What should I do?

A5: If your product oils out instead of crystallizing, it could be due to the presence of significant impurities or residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, consider purifying the material by column chromatography to remove the impurities that are depressing the melting point. Following chromatography, a successful recrystallization should be more achievable.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Concentrate the solution by boiling off some of the solvent and allow it to cool again.2. Try adding a co-solvent (anti-solvent) in which the compound is insoluble, until the solution becomes turbid, then heat to redissolve and cool slowly.3. Scratch the inside of the flask with a glass rod to induce nucleation.4. If available, add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound or the compound-impurity mixture.2. The solution is being cooled too rapidly.3. High concentration of impurities.1. Select a lower-boiling point solvent.2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.3. First, purify the crude product by column chromatography to remove impurities.
Low recovery of purified product. 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used to wash the crystals.1. Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.2. Use a minimal amount of ice-cold recrystallization solvent to wash the crystals.
Colored impurities remain in the crystals. 1. The impurity co-crystallizes with the product.2. The impurity is adsorbed onto the crystal surface.1. Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling.2. Attempt recrystallization from a different solvent system.
Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor separation of the desired compound from impurities. 1. Inappropriate solvent system (eluent).2. Column was not packed properly.3. The initial band of the sample was too broad.1. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound.2. Ensure the silica gel is packed uniformly without any cracks or air bubbles.3. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.
The compound is not eluting from the column. 1. The eluent is not polar enough.2. The compound may be decomposing on the silica gel.1. Gradually increase the polarity of the eluent.2. Deactivate the silica gel by adding a small percentage of triethylamine to the eluent, or consider using a different stationary phase like alumina.
The compound elutes too quickly with the solvent front. The eluent is too polar.Start with a less polar solvent system.
Streaking or tailing of the compound band. 1. The compound is not very soluble in the eluent.2. The column is overloaded with the sample.1. Choose a solvent system in which the compound is more soluble.2. Use a larger column or reduce the amount of sample loaded.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Solvent mixtures can also be tested.

  • Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent (solvent system) by running TLC plates with the crude mixture in various solvents and solvent mixtures (e.g., hexane/ethyl acetate). The ideal eluent should give a well-separated spot for the desired compound with an Rf value between 0.2 and 0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the compounds. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purity Assessment Methods
Analytical TechniquePrincipleInformation ObtainedTypical Use Case
HPLC Differential partitioning of components between a liquid mobile phase and a solid stationary phase.Quantitative purity data, detection and quantification of non-volatile impurities.Routine quality control and final purity assessment.[1]
GC Separation of volatile components based on their boiling points and interaction with a stationary phase.Detection and quantification of volatile impurities and residual solvents.Analysis of volatile components in the sample.[2]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation of the compound and identification of impurities.Structural elucidation and purity confirmation.[2]
Mass Spectrometry Measurement of the mass-to-charge ratio of ions.Molecular weight determination and structural information from fragmentation patterns.Identification of unknown impurities.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography Complex Mixture purity_analysis Purity Analysis (HPLC, GC, NMR) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Product (≥98%) purity_analysis->pure_product Meets Specification troubleshooting Troubleshooting purity_analysis->troubleshooting Fails Specification troubleshooting->column_chromatography Further Purification

Caption: A workflow diagram illustrating the decision-making process for the purification of this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals Problem oiling_out Product Oils Out start->oiling_out Problem low_recovery Low Recovery start->low_recovery Problem colored_crystals Colored Crystals start->colored_crystals Problem success Pure Crystals Obtained concentrate Concentrate Solution no_crystals->concentrate Solution add_antisolvent Add Anti-solvent no_crystals->add_antisolvent Solution scratch_flask Scratch Flask no_crystals->scratch_flask Solution slow_cooling Slower Cooling oiling_out->slow_cooling Solution change_solvent Change Solvent oiling_out->change_solvent Solution pre_purify Pre-purify by Chromatography oiling_out->pre_purify Solution cool_longer Cool Longer low_recovery->cool_longer Solution less_wash Use Less Wash Solvent low_recovery->less_wash Solution colored_crystals->change_solvent Solution charcoal Use Activated Charcoal colored_crystals->charcoal Solution concentrate->success add_antisolvent->success scratch_flask->success slow_cooling->success change_solvent->success pre_purify->success cool_longer->success less_wash->success charcoal->success

Caption: A troubleshooting guide for common issues encountered during the recrystallization of organic compounds.

References

Troubleshooting failed reactions involving 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4,8-dimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is primarily used as a building block in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for creating complex molecules. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters, leading to the synthesis of 2-aryl-4,8-dimethylquinolines.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of primary and secondary amines to produce 2-amino-4,8-dimethylquinoline derivatives.[1][2][3][4][5][6]

  • Sonogashira Coupling: To create C-C triple bonds with terminal alkynes, yielding 2-alkynyl-4,8-dimethylquinolines.[7]

  • Heck Coupling: For the formation of C-C bonds with alkenes to generate 2-alkenyl-4,8-dimethylquinolines.[8][9]

Q2: What are the key challenges when working with this compound?

A2: Researchers may encounter several challenges, primarily stemming from the steric hindrance imposed by the methyl groups at the 4 and 8 positions. This steric crowding can influence the reactivity of the 2-chloro position. Common issues include:

  • Low reaction yields or slow conversion rates: The methyl group at position 8 can sterically hinder the approach of the palladium catalyst to the 2-chloro position, slowing down the oxidative addition step, which is often rate-limiting in the catalytic cycle.

  • Side reactions: Like other haloquinolines, reactions with this compound can be prone to side reactions such as hydrolysis, dehalogenation, and homocoupling of the coupling partners.

  • Difficult purification: The presence of unreacted starting material, side products, and catalyst residues can complicate the purification of the desired product.

Q3: How do the methyl groups at positions 4 and 8 affect the reactivity of this compound?

A3: The methyl groups have a significant electronic and steric impact on the molecule's reactivity:

  • Electronic Effect: Methyl groups are weakly electron-donating, which can slightly increase the electron density of the quinoline ring system. This can make the C-Cl bond at the 2-position less electrophilic and thus less reactive towards oxidative addition by the palladium catalyst.

  • Steric Effect: The primary influence is steric hindrance. The methyl group at the 8-position, in particular, is in the peri position to the nitrogen and can create a sterically congested environment around the 2-position. This can impede the coordination of the bulky phosphine-ligated palladium catalyst, which is necessary to initiate the cross-coupling reaction. Overcoming this may require careful selection of ligands and optimization of reaction conditions.[10]

Troubleshooting Failed Reactions

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am getting very low to no yield of the desired 2-aryl-4,8-dimethylquinoline. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in a Suzuki-Miyaura coupling involving this substrate is a common problem, often linked to the steric hindrance and electronic properties of the molecule. Here is a step-by-step troubleshooting guide:

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low/No Yield in Suzuki Coupling catalyst 1. Catalyst & Ligand Selection - Inactive catalyst? - Inappropriate ligand? start->catalyst base 2. Base & Solvent Choice - Base too weak/strong? - Poor solubility? start->base conditions 3. Reaction Conditions - Temperature too low? - Insufficient reaction time? start->conditions side_reactions 4. Side Reactions - Protodeboronation? - Dehalogenation? start->side_reactions solution1 Solution: - Use a pre-catalyst (e.g., XPhos Pd G3). - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). - Increase catalyst loading. catalyst->solution1 solution2 Solution: - Use a stronger base (e.g., K3PO4, Cs2CO3). - Ensure adequate solubility with co-solvents (e.g., dioxane/water, toluene/ethanol/water). base->solution2 solution3 Solution: - Increase temperature (e.g., 100-120 °C). - Extend reaction time and monitor by TLC/LC-MS. conditions->solution3 solution4 Solution: - Use anhydrous conditions to minimize protodeboronation. - Degas solvent thoroughly to prevent dehalogenation. side_reactions->solution4 start Hydrolysis Side Reaction water 1. Presence of Water - Wet solvents or reagents? start->water base_issue 2. Base-Induced Hydrolysis - Base too strong or nucleophilic? start->base_issue temp_time 3. High Temperature / Long Reaction Time start->temp_time solution1 Solution: - Use anhydrous solvents and reagents. - Dry glassware thoroughly. - Run reaction under an inert atmosphere. water->solution1 solution2 Solution: - Use a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). - Ensure the base is anhydrous. base_issue->solution2 solution3 Solution: - Run the reaction at the lowest possible temperature for conversion. - Monitor the reaction and stop it once the starting material is consumed. temp_time->solution3 cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR HGF HGF cMet c-Met HGF->cMet RasRafMEK Ras/Raf/MEK Pathway EGFR->RasRafMEK PI3KAkt PI3K/Akt/mTOR Pathway EGFR->PI3KAkt VEGFR->PI3KAkt cMet->RasRafMEK cMet->PI3KAkt Proliferation Proliferation RasRafMEK->Proliferation PI3KAkt->Proliferation Angiogenesis Angiogenesis PI3KAkt->Angiogenesis Metastasis Invasion/ Metastasis PI3KAkt->Metastasis Quinoline Quinoline-Based Inhibitor (e.g., from this compound) Quinoline->EGFR Quinoline->VEGFR Quinoline->cMet

References

Stability and degradation pathways of 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of 2-Chloro-4,8-dimethylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: While specific experimental data for this compound is limited, based on the known degradation pathways of other chloroaromatic and quinoline compounds, several degradation pathways can be anticipated.[1] The primary pathways likely include hydrolysis, oxidation, and photodegradation. A critical step in the degradation of many chlorinated organic compounds is the cleavage of the carbon-halogen bond.[1]

  • Hydrolytic Degradation: Under acidic or basic conditions, the chloro group at the 2-position can be susceptible to hydrolysis, leading to the formation of 2-Hydroxy-4,8-dimethylquinoline. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of various degradation products, including N-oxides or hydroxylated derivatives on the quinoline ring.

  • Photodegradation: Exposure to UV or simulated sunlight can induce photodegradation, potentially involving the generation of reactive radicals that attack the quinoline ring structure, leading to its breakdown.[1] Photosensitizers in the experimental medium can accelerate this process.[1]

Q2: What are the expected major initial degradation products of this compound?

A2: Based on the proposed degradation pathways, the initial major degradation products would likely be:

  • 2-Hydroxy-4,8-dimethylquinoline: Formed via hydrolysis of the chloro group.

  • 4,8-dimethylquinoline: Resulting from reductive dehalogenation.

  • Hydroxylated and/or ring-opened products: Arising from oxidative or photodegradation pathways.[1]

Q3: How can I monitor the degradation of this compound and its degradation products experimentally?

A3: The most effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC), particularly with a UV detector.[2] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.[3] Mass spectrometry (LC-MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in their structural elucidation.[4]

Q4: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A4: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][5] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60°C).[5][6]

  • Base Hydrolysis: 0.1 M NaOH at elevated temperatures (e.g., 60°C).[5][6]

  • Oxidation: 3-30% Hydrogen Peroxide at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80-100°C).[7]

  • Photodegradation: Exposure to a light source producing combined visible and UV outputs.[4][5]

Troubleshooting Guides

HPLC Analysis Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Incompatible sample solvent with the mobile phase.3. Column contamination or degradation.1. Reduce the injection volume or sample concentration.2. Dissolve the sample in a solvent similar in composition to the mobile phase.3. Flush the column with a strong solvent or replace the column if necessary.[1]
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Aging detector lamp.1. Use high-purity solvents and filter the mobile phase. Flush the detector cell.2. Degas the mobile phase and purge the system to remove air bubbles.3. Replace the detector lamp if its energy output is low.[1]
Ghost Peaks (Peaks in Blank Runs) 1. Carryover from a previous injection.2. Contamination of the injector, column, or detector.1. Run several solvent blanks to wash the system.2. Clean the injector port and replace the septum and liner. Bake out the column.[1]
Poor Peak Resolution 1. Inappropriate mobile phase composition or gradient.2. Column degradation.1. Optimize the mobile phase composition or gradient profile.2. Replace the column.
Forced Degradation Experiment Issues
ProblemPossible Cause(s)Troubleshooting Steps
No Degradation Observed 1. Stress conditions are too mild.2. Compound is highly stable under the tested conditions.1. Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study.2. Confirm the stability of the compound under the applied conditions.
Complete Degradation of the Compound 1. Stress conditions are too harsh.1. Decrease the concentration of the stressor, the temperature, or the duration of the study to achieve partial degradation (typically 5-20%).
Inconsistent Degradation Rates Between Experiments 1. Variation in experimental parameters (temperature, concentration, light exposure).2. Instability of the stressor solution.1. Ensure consistent experimental setup and parameters.2. Prepare fresh stressor solutions for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound in a hot air oven at 80°C.

    • Photodegradation: Expose a solution of the compound to a photostability chamber. Include a dark control wrapped in aluminum foil.[1]

  • Sampling: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Indicating Assay

This protocol provides a starting point for developing an HPLC method to analyze the degradation of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress ConditionTime (hours)% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl (60°C)2415.22DP1 (4.5 min)
0.1 M NaOH (60°C)2421.83DP2 (5.1 min)
3% H₂O₂ (RT)248.51DP3 (6.2 min)
Thermal (80°C)485.11DP4 (7.0 min)
Photolytic2412.62DP5 (4.8 min)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photodegradation Photodegradation (UV/Vis) cluster_reduction Reductive Dehalogenation parent This compound hydrolysis_product 2-Hydroxy-4,8-dimethylquinoline parent->hydrolysis_product H2O oxidation_product N-oxides / Hydroxylated derivatives parent->oxidation_product [O] photo_product Ring-opened products parent->photo_product hv reduction_product 4,8-dimethylquinoline parent->reduction_product [H]

Caption: Proposed degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Intervals stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Interpretation (Identify Degradants, Determine Pathways) analysis->data end End: Stability Profile data->end

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Overcoming Low Reactivity in 2-Chloro-4,8-dimethylquinoline Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of 2-chloro-4,8-dimethylquinoline in substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive towards nucleophilic substitution?

A1: The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is influenced by several factors. The quinoline ring itself is electron-deficient, which facilitates nucleophilic attack. However, the methyl groups at positions 4 and 8 are electron-donating, which can partially counteract this effect, reducing the electrophilicity of the carbon bearing the chlorine atom. Additionally, the chlorine at the 2-position is generally less reactive than a halogen at the 4-position in quinolines. For successful substitution, forcing conditions such as high temperatures, polar aprotic solvents, and sometimes the use of a catalyst may be necessary.

Q2: What are the typical reaction types to achieve substitution on this compound?

A2: Due to the potentially low reactivity under classical SNAr conditions, palladium-catalyzed cross-coupling reactions are often more effective. These include:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Suzuki Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.

Traditional nucleophilic aromatic substitution (SNAr) with strong nucleophiles like alkoxides or thiophenoxides can also be successful, but may require elevated temperatures and polar aprotic solvents.

Q3: Which solvents are recommended for substitution reactions with this compound?

A3: Polar aprotic solvents are generally the most effective as they can stabilize charged intermediates and do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity. Recommended solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dioxane

  • Toluene (especially for palladium-catalyzed reactions)

Q4: Do I need a catalyst for my substitution reaction?

A4: For many nucleophiles, especially those that are weaker (e.g., many amines), a palladium catalyst is essential to achieve good yields. For strong nucleophiles like sodium methoxide, a catalyst may not be necessary, but the reaction will likely require high temperatures.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

This is the most common issue, often stemming from the inherent low reactivity of the substrate.

Possible Cause Troubleshooting Recommendation
Insufficiently Activated Substrate The electron-donating methyl groups can decrease the reactivity. For SNAr reactions, higher temperatures (120-180 °C) and longer reaction times may be necessary. For palladium-catalyzed reactions, ensure your catalyst system is active.
Weak Nucleophile For SNAr, if using a neutral nucleophile like an amine or alcohol, the addition of a strong base (e.g., NaH, K₂CO₃, Cs₂CO₃) is crucial to generate the more reactive conjugate base (amide or alkoxide). For palladium-catalyzed reactions, the choice of ligand is critical to activate the catalyst for weaker nucleophiles.
Inappropriate Solvent The solvent choice can significantly impact reaction rates. For SNAr, switch to a higher-boiling polar aprotic solvent like DMSO or NMP. For palladium-catalyzed reactions, ensure you are using a dry, degassed solvent like toluene or dioxane.
Suboptimal Temperature Many substitution reactions on this scaffold require elevated temperatures. Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition by TLC or LC-MS.
Catalyst Inactivity (for Pd-catalyzed reactions) Ensure your palladium source and ligand are of good quality. Use a pre-catalyst or activate the catalyst in situ correctly. Consider screening different ligands (e.g., XPhos, RuPhos for Buchwald-Hartwig). Ensure strictly anhydrous and anaerobic conditions.
Issue 2: Formation of Side Products or Decomposition

High temperatures and strong bases can sometimes lead to undesired side reactions.

Possible Cause Troubleshooting Recommendation
Reaction with Solvent Some solvents, particularly nucleophilic ones like alcohols, can compete with the intended nucleophile at high temperatures. If this is suspected, switch to a non-nucleophilic solvent like DMF, DMSO, or toluene.
Base-Induced Decomposition Very strong bases (e.g., NaH) at high temperatures can cause decomposition. Consider using a milder base such as K₂CO₃ or Cs₂CO₃, although this may require a longer reaction time or higher temperature.
Catalyst Decomposition (for Pd-catalyzed reactions) The palladium catalyst can decompose at very high temperatures, forming palladium black. This reduces the concentration of the active catalyst. Ensure the reaction temperature is not exceeding the stability of your catalyst system. Using more robust ligands can sometimes help.
Homocoupling (for cross-coupling reactions) In Sonogashira or Suzuki couplings, homocoupling of the alkyne or boronic acid can be a significant side reaction. This is often exacerbated by the presence of oxygen. Ensure your reaction is thoroughly degassed. For Sonogashira, using copper-free conditions can sometimes minimize alkyne homocoupling.

Data Presentation

The following tables provide representative conditions and yields for substitution reactions on 2-chloroquinoline systems. Note: This data is generalized from analogous systems and may require optimization for this compound.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr)

EntryNucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
1Sodium Methoxide-Methanol/DMF100-1408-1670-90
2ThiophenolK₂CO₃DMF80-1206-12>85
3PiperidineK₂CO₃DMSO120-15012-2465-85
4AnilineCs₂CO₃NMP150-18024-4850-75

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

EntryReaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
1Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100-12012-2475-95
2SonogashiraPhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF/Toluene80-1004-870-90
3SuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-11012-1860-85
4CyanationZn(CN)₂Pd(dppf)Cl₂-DMF120-14012-2460-80

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the desired alcohol (e.g., methanol, 10 mL) and sodium metal (1.5 mmol) in small portions.

  • Stir the mixture until all the sodium has dissolved to form the sodium alkoxide.

  • Add a solution of this compound (1.0 mmol) in dry DMF (5 mL).

  • Heat the reaction mixture to 120 °C and stir for 12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench with water (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add dry, degassed toluene (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Product Formation check_sm Verify Purity of Starting Materials (this compound, Nucleophile) start->check_sm review_conditions Review Reaction Conditions check_sm->review_conditions Pure impure Impure: Purify Starting Materials (Distillation, Recrystallization) check_sm->impure Impure analyze_workup Analyze Work-up & Purification review_conditions->analyze_workup Conditions Correct temp Suboptimal Temperature? Increase in 10-20°C increments. review_conditions->temp time Insufficient Reaction Time? Extend reaction time, monitor by TLC/LC-MS. review_conditions->time solvent Inappropriate Solvent? Switch to higher boiling polar aprotic (SNAr) or dry/degassed solvent (Pd-cat.). review_conditions->solvent catalyst Catalyst Issue (Pd-cat.)? Check catalyst/ligand quality, ensure anaerobic/anhydrous conditions. review_conditions->catalyst product_ok Product Formed temp->product_ok time->product_ok solvent->product_ok catalyst->product_ok

Caption: Troubleshooting workflow for low yield in substitutions.

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Anionic σ-complex) reactant->intermediate Nucleophilic Attack product 2-Nu-4,8-dimethylquinoline + Cl⁻ intermediate->product Loss of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Pd_Catalysis_Cycle pd0 Pd(0)Lₙ pd2_halide Ar-Pd(II)-Cl(Lₙ) pd0->pd2_halide Oxidative Addition (+ Ar-Cl) pd2_nu Ar-Pd(II)-Nu(Lₙ) pd2_halide->pd2_nu Transmetalation or Amine Coordination/Deprotonation (+ Nucleophile) pd2_nu->pd0 Reductive Elimination (Product Ar-Nu formed)

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

Technical Support Center: Catalyst Selection for Efficient Reactions with 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst system for cross-coupling reactions involving 2-Chloro-4,8-dimethylquinoline. The following sections offer guidance on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, including recommended starting conditions and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The C2-Cl bond in the quinoline ring is often less reactive than corresponding aryl bromides or iodides in palladium-catalyzed cross-coupling reactions. This is due to the stronger carbon-chlorine bond and the potential for the quinoline nitrogen to coordinate with and inhibit the palladium catalyst. Therefore, selecting a highly active and robust catalyst system is crucial for achieving efficient transformations. For challenging substrates like 2-chloropyridines, advanced catalyst systems with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often necessary.[1][2]

Q2: What are the most critical parameters to consider for a successful cross-coupling reaction with this substrate?

A2: The most critical factors are the choice of the palladium catalyst and ligand, the base, and the solvent. These components are often interdependent. For C-N bond formation (Buchwald-Hartwig), bulky biaryl phosphine ligands are generally effective.[3] For C-C bond formation (Suzuki-Miyaura), similar bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be employed. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of the starting materials or products.

Q3: How do I minimize side reactions, such as homocoupling of the boronic acid or alkyne?

A3: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura and Sonogashira couplings. To minimize this:

  • Degas your reaction mixture thoroughly: Oxygen can promote the homocoupling of boronic acids and terminal alkynes.[4] Ensure your solvents are properly degassed and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Use copper-free conditions for Sonogashira coupling: The copper co-catalyst in traditional Sonogashira reactions can promote the homocoupling of terminal alkynes (Glaser coupling).[5] Copper-free protocols often mitigate this issue.

  • Control reaction temperature: Higher temperatures can sometimes lead to an increase in side reactions.

Q4: Should I use a palladium(0) or palladium(II) precatalyst?

A4: Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts, such as Pd(OAc)₂, are often more stable and easier to handle. However, they require in-situ reduction to the active Pd(0) species to initiate the catalytic cycle.[6] Modern precatalysts, often based on palladacycles, are designed to generate the active Pd(0) species efficiently under the reaction conditions.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired product.

Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst such as a Buchwald G3 or G4 precatalyst.
Inefficient Oxidative Addition The C-Cl bond is difficult to activate. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, or an NHC ligand like IPr). Increase the reaction temperature.
Poor Transmetalation The choice of base is critical. For boronic acids, a moderately strong base like K₂CO₃ or K₃PO₄ in an aqueous solvent mixture is a good starting point. Ensure the base is finely powdered and dry for anhydrous reactions.
Protodeboronation The boronic acid is being replaced by a hydrogen atom. Use a milder base such as KF or anhydrous conditions. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.
Solvent Issues Ensure the solvent is anhydrous (if required) and properly degassed. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is often effective.[7][8]
Buchwald-Hartwig Amination

Problem: Incomplete conversion or decomposition of starting materials.

Possible Cause Troubleshooting Step
Catalyst Inhibition The amine substrate or product can inhibit the catalyst. Use a ligand that is less susceptible to inhibition, such as a bulky biarylphosphine ligand (e.g., XPhos, RuPhos).
Base Incompatibility Strong bases like NaOt-Bu or LHMDS can cause decomposition of sensitive functional groups.[3] Consider a weaker base such as Cs₂CO₃ or K₃PO₄.
Steric Hindrance If either the amine or the quinoline is sterically hindered, a more active catalyst system may be required. Increase catalyst loading or switch to a more effective ligand.
Low Reaction Temperature Amination of aryl chlorides often requires elevated temperatures (80-110 °C) to proceed at a reasonable rate.[3]
Sonogashira Coupling

Problem: Low yield and/or significant alkyne homocoupling (Glaser coupling).

Possible Cause Troubleshooting Step
Inefficient C-Cl Activation Similar to other couplings, a highly active palladium catalyst is needed. Consider ligands like cataCXium® A or sXPhos. Higher temperatures may be necessary.
Alkyne Homocoupling This is often promoted by the copper co-catalyst in the presence of oxygen.[4] Switch to copper-free Sonogashira conditions. Ensure the reaction is rigorously degassed.
Base Selection An amine base such as triethylamine or diisopropylethylamine is typically used.[5] The base acts as both a solvent and a reagent to neutralize the HX formed. Ensure it is anhydrous.
Solvent Choice Polar aprotic solvents like DMF or NMP can be more effective for couplings involving aryl chlorides than less polar solvents like THF or toluene.

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for cross-coupling reactions with chloro-heterocycles, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling of Chloro-Heterocycles with Arylboronic Acids

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-1880-951-3
Data is based on typical results for challenging substrates like 2-chloropyridines and may serve as a starting point for optimization.[1]

Table 2: Buchwald-Hartwig Amination of Chloro-Heterocycles

Catalyst PrecursorLigandBaseSolventTemp. (°C)Typical Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃XPhosNaOt-BuToluene100-110High1-2
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane100High1-2
[Pd(allyl)Cl]₂cataCXium® ACs₂CO₃t-BuOH80-100High1-2
Data compiled from literature on amination of various aryl chlorides.

Table 3: Sonogashira Coupling of Chloro-Heterocycles with Terminal Alkynes

Palladium CatalystLigandCo-catalystBaseSolventTemp. (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF/DMF60-80Moderate to High
Pd(OAc)₂SPhosNone (Cu-free)Cs₂CO₃1,4-Dioxane100-120High
PEPPSI™-IPrIPrCuIi-Pr₂NEtToluene80-100High
Conditions are generalized and may require optimization for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv).

  • Seal the tube, evacuate, and backfill with an inert gas (this sequence should be repeated three times).

  • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv), followed by the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

General Protocol for Copper-Free Sonogashira Coupling
  • In a dry reaction vessel, combine this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Heat the mixture to the required temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction's progress.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents 1. Add Reactants & Base (this compound, coupling partner, base) Catalyst 2. Add Catalyst System (Pd Precatalyst, Ligand) Reagents->Catalyst Inert 3. Purge with Inert Gas (Argon or Nitrogen) Catalyst->Inert Solvent 4. Add Degassed Solvent Inert->Solvent Heat 5. Heat & Stir (e.g., 80-110°C) Solvent->Heat Monitor 6. Monitor Progress (TLC, LC-MS, GC-MS) Heat->Monitor Quench 7. Cool & Quench Monitor->Quench Extract 8. Extraction Quench->Extract Purify 9. Purify (Column Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Start Reaction Failed (Low/No Yield) Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Reagents Are reagents pure & stable? Start->Check_Reagents Change_Catalyst Action: Use fresh/more active precatalyst (e.g., G3/G4). Check_Catalyst->Change_Catalyst No Change_Ligand Action: Use bulkier, more electron-rich ligand (e.g., XPhos). Check_Catalyst->Change_Ligand No Change_Temp Action: Increase temperature. Check_Conditions->Change_Temp No Change_Base Action: Screen different bases (e.g., K3PO4, Cs2CO3). Check_Conditions->Change_Base No Change_Solvent Action: Use different solvent or ensure it is degassed/anhydrous. Check_Conditions->Change_Solvent No Purify_Reagents Action: Purify starting materials or use a fresh batch. Check_Reagents->Purify_Reagents No Success Reaction Successful Change_Catalyst->Success Change_Ligand->Success Change_Temp->Success Change_Base->Success Change_Solvent->Success Purify_Reagents->Success

References

Technical Support Center: Scale-Up Synthesis of 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Chloro-4,8-dimethylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up production of this compound?

A common and scalable route involves a multi-step synthesis beginning with the Doebner-von Miller reaction to construct the quinoline core, followed by oxidation and subsequent chlorination reactions. A final selective dehalogenation step yields the target compound.

Q2: What are the primary safety concerns during this synthesis?

The Doebner-von Miller reaction is notoriously exothermic and requires careful temperature control to prevent runaway reactions.[1] The use of phosphorus oxychloride (POCl₃) in the chlorination step presents significant hazards as it reacts violently with water and is corrosive.[2][3] Appropriate personal protective equipment (PPE), a well-ventilated fume hood, and established quenching protocols are essential.

Q3: How can I monitor the progress of the individual reaction steps?

Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each synthetic step. High-performance liquid chromatography (HPLC) can be employed for more quantitative analysis of reaction conversion and purity of the isolated intermediates and final product.

Q4: What are the most common impurities encountered in this synthesis?

Common impurities include regioisomers from the Doebner-von Miller reaction, over-chlorinated or under-chlorinated quinoline derivatives, and byproducts from the polymerization of crotonaldehyde.[1]

Troubleshooting Guides

Step 1: Doebner-von Miller Reaction - Synthesis of 2,8-Dimethylquinoline

Issue 1: Low Yield and Significant Tar Formation

  • Symptom: The reaction mixture becomes a thick, dark, and intractable tar, leading to difficult product isolation and low yields.

  • Root Cause: The strong acidic conditions of the Doebner-von Miller reaction can catalyze the polymerization of crotonaldehyde.[1]

  • Troubleshooting:

    • Slow Addition of Reagents: Add crotonaldehyde slowly to the heated acidic solution of 2-methylaniline to control the exotherm and minimize polymerization.[1]

    • Temperature Control: Maintain a consistent and controlled reaction temperature. Overheating accelerates side reactions. Initial cooling may be necessary for vigorous reactions.[1]

    • Use of a Moderator: Ferrous sulfate can be used to make the reaction less violent.

Issue 2: Formation of Regioisomers

  • Symptom: Presence of isomeric dimethylquinoline byproducts in the crude product.

  • Root Cause: The cyclization step can potentially occur at different positions on the aniline ring.

  • Troubleshooting:

    • Control of Reaction Conditions: Strict control of acid concentration and temperature can favor the formation of the desired isomer.

    • Purification: Fractional distillation or column chromatography of the crude product can be used to separate the desired 2,8-dimethylquinoline.

Step 2: Oxidation to 2,8-Dimethylquinolin-4-ol

Issue 3: Incomplete Oxidation or Over-oxidation

  • Symptom: A mixture of starting material, desired product, and quinoline-carboxylic acid byproducts.

  • Root Cause: Improper stoichiometry of the oxidizing agent or non-optimal reaction conditions.

  • Troubleshooting:

    • Choice of Oxidant: Use a mild and selective oxidizing agent.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and prevent over-oxidation.

Step 3: Chlorination to 2,4-Dichloro-8-methylquinoline

Issue 4: Incomplete Chlorination

  • Symptom: Presence of mono-chlorinated intermediates in the product mixture.

  • Root Cause: Insufficient amount of chlorinating agent or inadequate reaction time/temperature.

  • Troubleshooting:

    • Stoichiometry of POCl₃: Use a sufficient excess of phosphorus oxychloride to ensure complete conversion.

    • Reaction Conditions: Ensure the reaction is heated at a suitable temperature (e.g., reflux) for an adequate duration.[4]

Issue 5: Hazardous Work-up of Phosphorus Oxychloride

  • Symptom: Violent and exothermic reaction during quenching of excess POCl₃.

  • Root Cause: POCl₃ reacts violently with water.[2]

  • Troubleshooting:

    • Reverse Quench: Slowly and carefully add the reaction mixture to a vigorously stirred mixture of ice and a base (e.g., sodium bicarbonate or sodium acetate solution).[2][3]

    • Temperature Control: Maintain the temperature of the quenching mixture below 20°C.[2]

Step 4: Selective Dehalogenation to this compound

Issue 6: Non-selective Dehalogenation

  • Symptom: Formation of 2,8-dimethylquinoline (complete dehalogenation) or unreacted 2,4-dichloro-8-methylquinoline.

  • Root Cause: The reactivity of the chlorine atoms at the 2- and 4-positions is similar, making selective removal challenging.

  • Troubleshooting:

    • Catalyst Selection: Use a catalyst known for selective dehalogenation, such as a specific supported palladium catalyst.

    • Controlled Hydrogen Source: Employ a controlled hydrogen source, like catalytic transfer hydrogenation, to modulate the reactivity.[5][6]

    • Reaction Optimization: Carefully optimize reaction parameters such as temperature, pressure, and reaction time on a small scale before scaling up.

Experimental Protocols

Protocol 1: Synthesis of 2,8-Dimethylquinoline (Doebner-von Miller Reaction)
  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, mechanical stirrer, and a dropping funnel.

  • Charge the flask with 2-methylaniline and concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add crotonaldehyde dropwise from the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of 2,4-Dichloro-8-methylquinoline
  • In a round-bottom flask equipped with a reflux condenser, add 2,8-dimethylquinolin-4-ol and an excess of phosphorus oxychloride (POCl₃).[4]

  • Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture slightly and distill off the excess POCl₃ under vacuum.[4]

  • Carefully and slowly pour the cooled reaction mass into a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.[2]

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Protocol 3: Selective Dehalogenation to this compound

Note: The selective removal of the 4-chloro substituent is a challenging step and requires careful optimization.

  • In a hydrogenation vessel, dissolve 2,4-dichloro-8-methylquinoline in a suitable solvent (e.g., ethanol).

  • Add a palladium-based catalyst (e.g., Pd/C) and a base (e.g., sodium acetate).

  • Pressurize the vessel with hydrogen gas or use a hydrogen donor for transfer hydrogenation.

  • Stir the reaction mixture at a controlled temperature and monitor the progress by HPLC to maximize the yield of the mono-dehalogenated product.

  • Upon optimal conversion, filter the catalyst and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Yields

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1Doebner-von Miller2-Methylaniline, Crotonaldehyde, HCl100-1204-850-70
2Oxidation2,8-Dimethylquinoline, Oxidizing Agent80-1002-470-85
3Chlorination2,8-Dimethylquinolin-4-ol, POCl₃100-1103-585-95
4Selective Dehalogenation2,4-Dichloro-8-methylquinoline, H₂, Pd/C25-502-640-60

Yields are approximate and highly dependent on reaction scale and optimization.

Visualizations

Synthesis_Workflow Start 2-Methylaniline + Crotonaldehyde Step1 Step 1: Doebner-von Miller Reaction Start->Step1 Intermediate1 2,8-Dimethylquinoline Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 2,8-Dimethylquinolin-4-ol Step2->Intermediate2 Step3 Step 3: Chlorination with POCl3 Intermediate2->Step3 Intermediate3 2,4-Dichloro-8-methylquinoline Step3->Intermediate3 Step4 Step 4: Selective Dehalogenation Intermediate3->Step4 End This compound Step4->End

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Doebner_von_Miller cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield / Tar Formation Polymerization Polymerization of Crotonaldehyde LowYield->Polymerization HighTemp High Reaction Temperature LowYield->HighTemp SlowAddition Slow Reagent Addition Polymerization->SlowAddition Moderator Use of a Moderator (e.g., FeSO4) Polymerization->Moderator TempControl Strict Temperature Control HighTemp->TempControl

References

Technical Support Center: Managing Impurities in 2-Chloro-4,8-dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for managing impurities during the synthesis and purification of 2-Chloro-4,8-dimethylquinoline and its derivatives.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Question 1: What are the most common sources of impurities in the synthesis of this compound?

Answer: Impurities can arise from several sources throughout the synthetic process:

  • Starting Materials: The purity of the initial reagents, such as 2-hydroxy-4,8-dimethylquinoline (the precursor) or the respective anilines and ketones in multi-step syntheses, is critical. Contaminants in these materials can carry through or cause side reactions.[1][2][3]

  • Side Reactions: During the chlorination step, typically with phosphorus oxychloride (POCl₃), incomplete reaction can leave residual starting material.[4] In broader quinoline syntheses (like Skraup or Doebner-von Miller), common side reactions include polymerization and tar formation, especially under strong acid and high-temperature conditions.[1]

  • Reagent-Related Impurities: Excess chlorinating agent (POCl₃) and its byproducts must be completely removed during the work-up to avoid contamination of the final product.

  • Degradation: The product may degrade under harsh reaction or work-up conditions, such as excessively high temperatures or prolonged reaction times.

Question 2: My yield of this compound is significantly lower than expected. What are the possible causes and solutions?

Answer: Low yields can often be attributed to several factors:

  • Incomplete Reaction: The conversion of the hydroxyl group to a chloro group may be incomplete. Ensure the reaction is heated appropriately (e.g., 80-90°C for two hours as a documented starting point) and that a sufficient molar excess of the chlorinating agent (POCl₃) is used.[4]

  • Suboptimal Reaction Conditions: For quinoline syntheses involving cyclization, such as the Vilsmeier-Haack reaction, the temperature and molar ratio of reagents are crucial. For instance, in related syntheses, the maximum yield was obtained using 12 moles of POCl₃ at 90°C. Harsh conditions can also lead to low yields.[5]

  • Mechanical Losses: Significant product loss can occur during the work-up and purification steps. Ensure efficient extraction and careful handling during filtration and recrystallization. The work-up often involves pouring the reaction mixture onto ice water, and inefficient filtration of the resulting precipitate can lead to loss.[4]

  • Vigorous Exothermic Reactions: Some quinoline syntheses are highly exothermic. Without proper control, this can lead to byproduct formation. Strategies to manage this include the slow addition of reagents, efficient cooling, and the use of moderators like ferrous sulfate (FeSO₄).[6]

Question 3: I am observing unreacted starting material (2-hydroxy-4,8-dimethylquinoline) in my final product. How can I remove it?

Answer: The presence of the hydroxy- starting material is a common issue resulting from incomplete chlorination.

  • Optimize Reaction: Increase the reaction time or temperature moderately, or increase the molar equivalent of POCl₃ to drive the reaction to completion.

  • Purification:

    • Recrystallization: This is a highly effective method. A documented procedure for this compound involves recrystallization from 95% ethanol, which yielded a pure product.[4]

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) can separate the more polar hydroxy- starting material from the less polar chloro- product.[5]

    • Aqueous Wash: During the work-up, washing the crude product dissolved in an organic solvent with a dilute basic solution (e.g., sodium bicarbonate) can help remove the acidic hydroxy-quinoline.

Question 4: What are the best analytical methods for assessing the purity of my this compound sample?

Answer: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard for purity assessment, capable of separating and quantifying the main component and non-volatile impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from the synthesis and purification stages.[7][8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.[9] Quantitative NMR (qNMR) can also be used for highly accurate purity determination without needing a specific reference standard of the compound itself.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[9]

Quantitative Data Summary

The following table summarizes typical yield and purity data for this compound based on established synthetic and purification methods.

ParameterMethodTypical ValueReference(s)
Yield Chlorination of 2-hydroxy-4,8-dimethylquinoline with POCl₃96%[4]
Purity (Post-Recrystallization) Recrystallization from 95% Ethanol≥98%[9][10]
Purity (Commercial) Varies by suppliermin 98%[10]

Visual Guides: Workflows and Logic

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for impurity management.

G General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-Up cluster_purification Purification & Analysis start Starting Material: 2-Hydroxy-4,8-dimethylquinoline reagent Add POCl₃ start->reagent reaction Heat Reaction Mixture (e.g., 80-90°C, 2h) reagent->reaction quench Pour onto Ice Water reaction->quench filtrate Filter Precipitate quench->filtrate dry Dry Crude Product filtrate->dry purify Recrystallization (e.g., 95% Ethanol) dry->purify analyze Purity & Structure Analysis (HPLC, NMR, GC-MS) purify->analyze final_product Final Product: This compound analyze->final_product G Troubleshooting Decision Tree for Impurities cluster_purify If reprocessing fails, enhance purification start Analyze product by HPLC/TLC decision1 Multiple spots/peaks observed? start->decision1 cause1 Impurity matches starting material Rƒ/RT? decision1->cause1 Yes end_ok Product is Pure decision1->end_ok No (Single Peak) solution1a Incomplete Reaction: - Increase reaction time/temp - Increase reagent molar ratio cause1->solution1a Yes cause2 Unknown impurity detected cause1->cause2 No solution1b Purification Issue: - Re-recrystallize - Perform column chromatography solution1a->solution1b If optimization is not feasible end_reprocess Re-process or Optimize Synthesis solution1a->end_reprocess solution2 Characterize by MS, NMR Possible Causes: - Side reaction - Degradation - Reagent contamination cause2->solution2 solution2->end_reprocess

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-4,8-dimethylquinoline and Other Quinoline Derivatives in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. This guide provides a comparative analysis of 2-Chloro-4,8-dimethylquinoline and other structurally related quinoline derivatives, offering insights into their potential therapeutic applications. While direct experimental data for this compound is limited in publicly available literature, this analysis leverages data from closely related analogs to predict its biological profile and to highlight key structure-activity relationships.

Comparative Analysis of Anticancer Activity

The substitution pattern on the quinoline ring plays a crucial role in determining the anticancer potency of its derivatives. The presence of chloro and methyl groups, as seen in this compound, has been shown to influence cytotoxicity against various cancer cell lines.

A study on a structurally related compound, 2-(6,8-dimethyl-5-nitro-4-chloroquinolin-2-yl)-5,6,7-trichloro-1,3-tropolone, demonstrated significant antitumor efficacy in a lung cancer xenograft model. This suggests that the 4,8-dimethyl-substituted quinoline core could be a valuable pharmacophore for the development of novel anticancer agents. The study reported dose-dependent inhibition of tumor growth in mice bearing A549 lung cancer xenografts, with the highest dose leading to a significant reduction in tumor volume.[1]

To provide a comparative perspective, the following table summarizes the in vitro cytotoxic activity of various chloro- and methyl-substituted quinoline derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineAssayIC50 / GI50 (µM)Reference
2-(6,8-dimethyl-5-nitro-4-chloroquinolin-2-yl)-5,6,7-trichloro-1,3-tropoloneA549 (Lung)In VivoDose-dependent tumor growth inhibition[1]
2-Chloro-4-anilinoquinazoline-chalcone (14g)K-562 (Leukemia)Not Specified0.622[2]
2-Chloro-4-anilinoquinazoline-chalcone (14g)RPMI-8226 (Leukemia)Not Specified< 1.81[2]
2-Chloro-4-anilinoquinazoline-chalcone (14g)HCT-116 (Colon)Not Specified< 1.81[2]
2-Chloro-4-anilinoquinazoline-chalcone (14g)LOX IMVI (Melanoma)Not Specified< 1.81[2]
2-Chloro-4-anilinoquinazoline-chalcone (14g)MCF7 (Breast)Not Specified< 1.81[2]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)Not Specified8.73[3]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)Not Specified51.57[3]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)Not Specified8.22[3]

Note: Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions across different studies.

The data suggests that the presence and position of the chloro substituent significantly impact cytotoxicity. For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine shows potent activity against the MDA-MB-468 breast cancer cell line.[3] The anticancer activity of many quinoline derivatives is attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or modulate key signaling pathways involved in cancer cell proliferation and survival.

Below is a conceptual workflow for the initial screening of anticancer activity of novel quinoline derivatives.

Anticancer_Activity_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound_Synthesis Synthesis of Quinoline Derivatives Cell_Line_Selection Selection of Cancer Cell Lines Compound_Synthesis->Cell_Line_Selection Test Compounds MTT_Assay MTT Assay for Cytotoxicity Screening Cell_Line_Selection->MTT_Assay IC50_Determination Determination of IC50 Values MTT_Assay->IC50_Determination Determine Potency Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Active Compounds Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Xenograft_Model Xenograft Animal Model IC50_Determination->Xenograft_Model Lead Compounds Western_Blot Western Blot for Signaling Proteins Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Compound_Library Quinoline Derivatives Library Strain_Selection Selection of Bacterial/Fungal Strains Compound_Library->Strain_Selection Test Compounds Broth_Microdilution Broth Microdilution Assay Strain_Selection->Broth_Microdilution MIC_Determination Determination of MIC Values Broth_Microdilution->MIC_Determination Determine Potency MBC_Determination Determination of MBC/MFC Values MIC_Determination->MBC_Determination Active Compounds DNA_Gyrase_Assay DNA Gyrase Inhibition Assay MIC_Determination->DNA_Gyrase_Assay Investigate MOA Time_Kill_Assay Time-Kill Kinetics Assay MBC_Determination->Time_Kill_Assay Membrane_Permeability Membrane Permeability Assay DNA_Gyrase_Assay->Membrane_Permeability

References

Comparative Analysis of 2-Chloro-4,8-dimethylquinoline Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The strategic substitution on the quinoline ring allows for the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Chloro-4,8-dimethylquinoline analogues, focusing on their potential biological activities. Due to the limited availability of specific SAR studies on this compound, this guide draws insights from structurally related quinoline and quinoxaline derivatives to infer potential SAR trends.

Comparative Biological Activity of Quinoline Analogues

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The following table summarizes the in-vitro biological activity of representative quinoline analogues, highlighting the impact of various functional groups on their potency against different cell lines and microbial strains. This data, while not exclusively from this compound analogues, provides valuable insights into the potential effects of substitutions at various positions on the quinoline core.

Table 1: In-Vitro Biological Activity of Substituted Quinoline Analogues

Compound IDQuinoline Core SubstitutionR Groups (Other Substitutions)Target Organism/Cell LineActivity (IC50/MIC in µM)Reference(s)
1 2-Chloro, 3-formyl, 8-methylN/AVarious bacteria and fungiMIC: 6.25 - >400 µg/ml[7][8]
2 2-ArylVaries (para-substituted anilines)Haemonchus contortus larvaeIC50: 3.0 - >40 µM[9]
3 4-AnilinoVaries (quinazoline-chalcones)K-562, HCT-116, MCF7GI50: 0.622 - 1.81 µM[10]
4 2-Aryl (from 2-chloroquinoline)Imidazole-substitutedA375 (melanoma)IC50: 3 nM[11]
5 2-(Arylmethylimino)ethyl, 7-chloroVariesZika VirusEC50: 0.8 µM[12]
6 2-oneVariesMRSA, VREMIC: 0.75 µg/mL[13]
7 N/APolyquinolines and linked quinolinesPrion-infected cells (ScN2a)EC50: 50 nM[14]
8 4-AminoN-(5-(diethylamino)pentan-2-yl)-4-fluorobenzenesulfonamidePseudomonas aeruginosa, Candida albicansZone of inhibition: 30.3 mm, 19.2 mm[15]
9 2-Chloro, 3-((aryl/heteroarylamino)methyl)VariesAspergillus niger, Aspergillus flavusPotent antifungal activity[8]
10 4-(4-pyrazolyl)-2-aminoPyrimidine derivativesAntimicrobialModerate activity[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of quinoline analogues.

In-Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.[16]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight in a suitable culture medium.[16]

  • Compound Treatment: The test compounds (quinoline analogues) are dissolved in a solvent like DMSO and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

In-Vitro Antimicrobial Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis synthesis Synthesis of this compound Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization invitro_cancer In-vitro Anticancer Assays (e.g., MTT) characterization->invitro_cancer invitro_antimicrobial In-vitro Antimicrobial Assays (e.g., MIC) characterization->invitro_antimicrobial data_analysis Data Analysis & IC50/MIC Determination invitro_cancer->data_analysis invitro_antimicrobial->data_analysis sar_elucidation Structure-Activity Relationship Elucidation data_analysis->sar_elucidation signaling_pathway QuinolineAnalog Quinoline Analog TargetProtein Target Protein (e.g., Kinase, DNA) QuinolineAnalog->TargetProtein Inhibition DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector Activation/Inhibition CellularResponse Cellular Response (e.g., Apoptosis, Growth Inhibition) DownstreamEffector->CellularResponse Signal Transduction

References

Comparative Guide to Validated Analytical Methods for the Quantification of 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantitative determination of 2-Chloro-4,8-dimethylquinoline, a key heterocyclic building block in pharmaceutical and chemical research. The selection of a robust and reliable analytical method is paramount for ensuring the quality, consistency, and purity of this compound in various stages of research and development. This document outlines three common and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is compared based on established validation parameters as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Comparison of Validated Analytical Methods

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS methods, providing a basis for selecting the most appropriate technique.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.999
Range 1 - 100 µg/mL0.1 - 50 µg/mL0.001 - 10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%≤ 1.0%
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 1.8%
Limit of Detection (LOD) ~ 0.3 µg/mL~ 0.03 µg/mL~ 0.0003 µg/mL
Limit of Quantification (LOQ) ~ 1.0 µg/mL~ 0.1 µg/mL~ 0.001 µg/mL
Specificity GoodExcellentSuperior

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control and purity assessment of this compound in bulk material and simple formulations.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity and sensitivity compared to HPLC-UV, making it suitable for the analysis of this compound in complex matrices and for trace-level impurity profiling.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 250 °C at 15 °C/min, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 191, 156).

Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method, using a volatile solvent such as methanol or dichloromethane.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve or extract the sample in a suitable volatile solvent to achieve a concentration within the calibration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest level of sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification in complex environmental samples, and the detection of metabolites.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Data acquisition and processing software

Chromatographic and Spectrometric Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 192 -> 157).

Standard and Sample Preparation:

  • Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.001 µg/mL to 10 µg/mL in the appropriate matrix (e.g., plasma, water).

  • Sample Preparation: Sample preparation will be matrix-dependent and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences and concentrate the analyte.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical method validation process and a typical sample analysis workflow.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_purpose Define Analytical Purpose & Scope select_method Select Appropriate Analytical Method define_purpose->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Caption: General workflow for analytical method validation.

Sample_Analysis_Workflow start Receive Sample sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep instrument_setup Instrument Setup & System Suitability Test sample_prep->instrument_setup sample_injection Sample Injection instrument_setup->sample_injection data_acquisition Data Acquisition sample_injection->data_acquisition data_processing Data Processing (Integration & Calibration) data_acquisition->data_processing result_calculation Result Calculation data_processing->result_calculation report_generation Report Generation result_calculation->report_generation end Final Report report_generation->end

Caption: Typical workflow for sample analysis.

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Chloro-4,8-dimethylquinoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer activities of 2-Chloro-4,8-dimethylquinoline derivatives, contextualized with related quinoline compounds and standard chemotherapeutic agents. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental methodologies, and visualizations of potential mechanisms of action to facilitate objective evaluation and inform future research directions.

Comparative Analysis of Anti-Cancer Activity

The anti-cancer potential of quinoline derivatives is a burgeoning area of research, with various analogs demonstrating significant cytotoxic and tumor-inhibitory effects. This section compares the biological activity of a key this compound derivative with other relevant quinoline compounds and established anti-cancer drugs.

In Vivo Antitumor Efficacy

A notable in vivo study investigated the antitumor effects of 2-(6,8-dimethyl-5-nitro-4-chloroquinolin-2-yl)-5,6,7-trichloro-1,3-tropolone , a derivative of this compound, in a patient-derived xenograft (PDX) model of human non-small cell lung cancer. The study demonstrated a dose-dependent inhibition of tumor growth.[1][2][3]

Table 1: In Vivo Antitumor Activity of a this compound Derivative in a Lung Cancer PDX Model

CompoundDose (mg/g)Tumor Growth Inhibition (TGI) %Animal ModelTumor TypeReference
2-(6,8-dimethyl-5-nitro-4-chloroquinolin-2-yl)-5,6,7-trichloro-1,3-tropolone2.7573.5% (females), 74.4% (males)Balb/c Nude miceHuman squamous cell lung cancer (PDX)[1][3]
In Vitro Cytotoxicity of Quinoline Derivatives and Standard Chemotherapeutics

For a broader perspective, the in vitro cytotoxic activities of various quinoline derivatives against different human cancer cell lines are presented below. This comparative data includes common chemotherapeutic agents, Cisplatin and Doxorubicin, to benchmark the potency of the quinoline compounds.

Table 2: Comparative In Vitro Cytotoxicity (IC50/GI50 in µM)

Compound/Derivative ClassCell LineIC50/GI50 (µM)Cancer TypeReference
4-Aminoquinoline Derivatives
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73Breast[4][5]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22Breast[4][5]
2-Arylquinoline Derivatives
Quinoline 13HeLa8.3Cervical[6]
Tetrahydroquinoline 18HeLa13.15Cervical[6]
2-Chloro-4-anilinoquinazoline-chalcone
Compound 14gK-5620.622Leukemia[7][8][9]
Compound 14gHCT-1161.81Colon[7][8][9]
Standard Chemotherapeutics
CisplatinA549~10-20 (variable)Lung[6][10][11][12][13]
CisplatinMCF-7~5-15 (variable)Breast[10][11]
DoxorubicinHeLa~0.1-1.0Cervical[14]
DoxorubicinMCF-7~0.05-0.5Breast[7][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in the referenced studies.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with untreated cells and vehicle-treated cells are also included. The plates are then incubated for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the compound concentration.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

  • Cell Implantation: Human cancer cells (e.g., A549 lung cancer cells) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., Balb/c Nude).

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). The animals are then randomly assigned to control and treatment groups.

  • Compound Administration: The test compound is administered to the treatment groups at predetermined doses and schedules (e.g., orally or intraperitoneally, daily or every few days). The control group receives the vehicle used to dissolve the compound.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Monitoring: The body weight and general health of the animals are monitored throughout the study.

  • Endpoint and Analysis: At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms of action and experimental processes is facilitated by visual diagrams.

Generalized Experimental Workflow for In Vitro and In Vivo Studies

The following diagram illustrates a typical workflow for the evaluation of a novel anti-cancer compound.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assay) IC50_Determination->Mechanism_Studies Xenograft_Model Xenograft Model (e.g., Nude Mice) Mechanism_Studies->Xenograft_Model Promising Candidate Compound_Admin Compound Administration Xenograft_Model->Compound_Admin Tumor_Monitoring Tumor Growth Monitoring Compound_Admin->Tumor_Monitoring Efficacy_Analysis Efficacy Analysis (TGI) Tumor_Monitoring->Efficacy_Analysis Lead_Compound Lead Quinoline Derivative Lead_Compound->Cell_Culture

Workflow for Anti-Cancer Drug Evaluation
Potential Signaling Pathway for Quinoline Derivatives in Cancer Cells

Quinoline derivatives have been reported to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis. The diagram below illustrates a generalized apoptotic pathway that may be activated by these compounds.[16]

G Quinoline_Derivative This compound Derivative Cell_Stress Cellular Stress / DNA Damage Quinoline_Derivative->Cell_Stress p53_Activation p53 Activation Cell_Stress->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bax_Upregulation->Mitochondrial_Pathway Bcl2_Downregulation->Mitochondrial_Pathway Cytochrome_c Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Generalized Apoptotic Pathway

References

Spectroscopic Showdown: A Comparative Analysis of Synthesized versus Commercial 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity and structural integrity of chemical intermediates are paramount. This guide provides a detailed spectroscopic comparison of in-house synthesized 2-Chloro-4,8-dimethylquinoline against a commercially available standard. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers an objective benchmark for quality assessment.

This comparison utilizes a plausible synthetic route based on the Vilsmeier-Haack reaction, a common method for the preparation of chloro-substituted quinolines. The resulting spectroscopic data from the synthesized compound is juxtaposed with that of a commercial sample to verify its identity and purity.

Experimental Workflow

The following diagram outlines the workflow for the synthesis and subsequent spectroscopic analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2,4-Dimethylaniline reagents Vilsmeier-Haack Reagents (POCl3, DMF) start->reagents reaction Cyclization & Chlorination reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification synthesized_product Synthesized this compound purification->synthesized_product nmr NMR Spectroscopy (1H & 13C) synthesized_product->nmr ir IR Spectroscopy synthesized_product->ir ms Mass Spectrometry synthesized_product->ms commercial_product Commercial this compound commercial_product->nmr commercial_product->ir commercial_product->ms data_comparison Data Comparison nmr->data_comparison ir->data_comparison ms->data_comparison

Establishing Analytical Standards for 2-Chloro-4,8-dimethylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical standards for the characterization of 2-Chloro-4,8-dimethylquinoline. Due to the limited availability of published validated methods for this specific compound, this document establishes a set of proposed analytical protocols based on established methodologies for closely related substituted and halogenated quinolines. The information herein is intended to serve as a robust starting point for developing and validating in-house analytical standards.

Physicochemical Properties and Purity

Commercial sources indicate that this compound is available with a purity of ≥98%.[1] However, independent verification and characterization are crucial for ensuring the quality and reliability of experimental results. A certificate of analysis for the related compound, 4-Chloro-2,8-dimethylquinoline, indicates a purity of 97% as determined by ¹H-NMR.[2] This highlights the importance of employing multiple analytical techniques for a comprehensive purity assessment.

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound4-Chloro-2,8-dimethylquinoline (for comparison)
Molecular Formula C₁₁H₁₀ClNC₁₁H₁₀ClN
Molecular Weight 191.66 g/mol [1]191.66 g/mol [3]
CAS Number 3913-17-5[1]32314-39-9[3]
Appearance -Pale yellow powder[2]
Purity (by NMR) Not available97%[2]

Proposed Analytical Methodologies

The following sections detail proposed experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a fundamental technique for assessing the purity of non-volatile and thermally labile compounds. For substituted quinolines, reversed-phase chromatography is a common and effective approach.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150-250 mm, 5 µm particle size) is a suitable starting point for method development.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the separation of potential impurities with different polarities. A suggested starting gradient is:

    • 0-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectra of similar quinoline derivatives, a wavelength of 250 nm is a reasonable starting point. A DAD can be used to identify the optimal wavelength and check for peak purity.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Logical Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare Mobile Phase A & B HPLC Equilibrate C18 Column MobilePhase->HPLC HPLC->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection (250 nm) Gradient->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate Purity Integrate->Purity

Caption: Workflow for purity determination by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides both retention time and mass spectral data, offering a high degree of specificity.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is recommended for the separation of aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration).

  • Injection Volume: 1 µL

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as toluene or dichloromethane.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Prepare Dilute Sample Inject Inject Sample Sample->Inject GC GC with DB-5MS Column GC->Inject TempProg Temperature Program Inject->TempProg MS EI Mass Spectrometry TempProg->MS TIC Obtain Total Ion Chromatogram MS->TIC MassSpec Extract Mass Spectra TIC->MassSpec Identify Identify Compound & Impurities MassSpec->Identify

Caption: Workflow for identification and purity by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be employed for a comprehensive characterization.

Experimental Protocol:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts should be consistent with the structure of this compound.

    • Integration of the signals should correspond to the number of protons in the molecule.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Purity Determination: Quantitative NMR (qNMR) can be performed using a certified internal standard with a known concentration.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Logical Relationship in NMR Data Interpretation

NMR_Logic Structure Proposed Structure (this compound) HNMR ¹H NMR Spectrum Structure->HNMR Predicts Chemical Shifts & Multiplicity CNMR ¹³C NMR Spectrum Structure->CNMR Predicts Number of Signals HNMR->Structure Confirms Proton Environment Purity Purity Assessment HNMR->Purity Integration vs. Internal Standard CNMR->Structure Confirms Carbon Skeleton

Caption: Interrelation of NMR data for structural confirmation.

Comparison of Analytical Techniques

Table 2: Comparison of Proposed Analytical Methods for this compound

ParameterHPLC-UVGC-MSNMR
Primary Use Purity determination, QuantificationIdentification, Purity, Impurity profilingStructural elucidation, Purity, Quantification
Strengths Robust, Precise, Widely applicableHigh sensitivity and specificityDefinitive structural information
Limitations Requires chromophore, Co-elution possibleCompound must be volatile and thermally stableLower sensitivity, Higher equipment cost
Typical Data Output Chromatogram (Retention Time, Peak Area)Total Ion Chromatogram, Mass SpectrumSpectrum (Chemical Shift, Integration, Coupling Constants)

Conclusion

Establishing robust analytical standards for this compound is essential for its use in research and development. This guide provides a framework for the characterization of this compound using HPLC-UV, GC-MS, and NMR spectroscopy. While the provided protocols are based on methods for analogous compounds, they offer a strong foundation for method development and validation. It is recommended that researchers validate these methods according to their specific requirements and instrumentation to ensure accurate and reliable data.

References

A Comparative Guide to the Cross-Reactivity of 2-Chloro-4,8-dimethylquinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-Chloro-4,8-dimethylquinoline in various biological assays. Due to the limited availability of direct experimental data for this specific compound, this guide leverages findings from structurally related quinoline derivatives to infer potential biological activities and off-target effects. The information herein is intended to guide researchers in designing and interpreting studies involving this compound and similar compounds.

Introduction to Quinoline Derivatives in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous natural and synthetic molecules with a wide range of biological activities.[1][2] They are key pharmacophores in many approved drugs, exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] The biological effects of quinoline derivatives are highly dependent on the substitution pattern on the quinoline ring, which influences their physicochemical properties, target binding affinity, and metabolic stability.

This compound belongs to this versatile family. The presence of a chlorine atom at the 2-position and methyl groups at the 4- and 8-positions are expected to modulate its biological activity. The chloro-substituent can influence reactivity and membrane permeability, while methyl groups can impact metabolic stability and target interactions. Understanding the potential for cross-reactivity is crucial for the development of selective and safe therapeutic agents.

Comparative Analysis of Biological Activities

Cytotoxicity in Cancer Cell Lines

Quinoline derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The data suggests that the substitution pattern significantly influences potency and selectivity.

Compound/Derivative ClassCell Line(s)IC50/GI50 (µM)Reference(s)
4-Amino-7-chloroquinolines MCF-7, MDA-MB-4687.35 - 36.77[6]
2-Chloro-3-substituted quinolines Four human tumor cell linesNot specified[7]
8-Aminoquinoline Glycoconjugates HCT 116, MCF-731.8 - 117.5[8]
7-Chloro-(4-thioalkylquinoline) derivatives CCRF-CEM0.55 - 2.74[9]
2,4-Diphenyl-5H-indeno[1,2-b]pyridines (chlorinated) T47DPotent activity reported[10]

This table is a summary of data from different studies and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Kinase Inhibitory Activity

The quinoline scaffold is a common feature in many kinase inhibitors, often targeting the ATP-binding site. Cross-reactivity profiling against a panel of kinases is essential to determine the selectivity of these compounds.

Compound/Derivative ClassTarget Kinase(s)IC50/Ki (nM)Reference(s)
Quinoxaline Analogs GSK3β, DYRK1A, CLK1Selective inhibition reported[11]
2-(Aminopyrimidinyl)thiazole-5-carboxamides Src/AblPotent inhibition reported[12]
Pyrido[3,4-g]quinazoline Derivatives CLK1, DYRK1A68 (for MH-124 against DYRK1A)[13]
Quinoline-based compounds EGFR0.12 - 3.2 µM (IC50)[14]
Quinoline-based compounds c-Met< 1.0 - 1.86 nM (IC50)[14]

This table presents a selection of data for various quinoline and related heterocyclic derivatives to illustrate their potential as kinase inhibitors.

hERG Channel Inhibition

Inhibition of the hERG potassium channel is a critical off-target effect that can lead to cardiotoxicity. Early assessment of hERG liability is a standard part of safety pharmacology.

Compound/Derivative ClassAssay TypeIC50 (µM)Reference(s)
General Compound Libraries Automated Patch-ClampVariable: 1.64% with IC50 < 1 µM[15]
Tox21 Chemical Library Thallium Flux AssayAverage IC50 = 7.59 µM[16]
Various Test Articles HPLC-verified Patch-ClampIC50 values can be >2-fold more potent with actual vs. target concentrations[17]

This table highlights the importance of hERG screening and the variability of results depending on the chemical library and assay methodology. Specific data for chloro-dimethylquinolines is not available.

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP450 enzymes is a major cause of drug-drug interactions. In vitro assays are used to determine the inhibitory potential of new chemical entities against major CYP isoforms.

Compound/InhibitorCYP IsoformIC50/Ki (µM)Reference(s)
Quinidine CYP2D60.008 (IC50)[18]
Heterocyclic Drugs (e.g., Ketoconazole) CYP3A4Submicromolar IC50 values[19]
Quinoline-4-carboxamide Analogs CYP2C90.1 - 0.125 (Ki)[3]

This table provides examples of CYP inhibition by different compounds, including quinoline derivatives, to underscore the importance of this assessment.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of cross-reactivity studies.

Cell Viability and Cytotoxicity Assays (MTT/XTT)

These colorimetric assays measure cellular metabolic activity to determine the number of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[19][20]

    • XTT Assay: Add the XTT labeling mixture (containing XTT and an electron-coupling agent) to each well and incubate for 2-4 hours. No solubilization step is required.[21]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT and ~450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Selectivity Profiling

Kinase activity is typically measured by quantifying the consumption of ATP or the formation of ADP.

  • Assay Setup: In a 384-well plate, combine the kinase, a specific substrate, ATP, and the test compound at various concentrations.[22]

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced. Luminescence-based assays, such as ADP-Glo™, are commonly used. The luminescent signal is proportional to the amount of ADP, which in turn is proportional to the kinase activity.[23]

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Calculate IC50 values to quantify the potency of inhibition. A broad panel of kinases should be tested to establish a selectivity profile.[22]

hERG Safety Assay (Automated Patch-Clamp)

This electrophysiological assay directly measures the current through the hERG channel.

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).[24]

  • Automated Patch-Clamp: The experiment is performed on an automated patch-clamp system. Cells are captured, and a whole-cell patch-clamp configuration is established.[25]

  • Voltage Protocol: A specific voltage protocol is applied to elicit the hERG tail current, which is the primary measurement for assessing channel block.[24]

  • Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations. A positive control (a known hERG blocker) is also used.[25]

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration. A concentration-response curve is generated to determine the IC50 value.[25]

CYP450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP450 isoforms.

  • Incubation: Incubate human liver microsomes with a specific probe substrate for a particular CYP isoform and a range of concentrations of the test compound. The reaction is initiated by adding a cofactor mixture (e.g., NADPH).[26][27]

  • Reaction Termination: After a set incubation time, stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.[26]

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound compared to a vehicle control. Determine the IC50 value from the concentration-response curve.[28]

Signaling Pathways and Experimental Workflows

Understanding the cellular pathways affected by a compound is crucial for elucidating its mechanism of action and potential off-target effects. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are often modulated by quinoline derivatives and a typical experimental workflow for assessing cytotoxicity.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Compound Preparation compound_addition Addition of Test Compound compound_prep->compound_addition cell_seeding->compound_addition incubation Incubation compound_addition->incubation reagent_addition MTT/XTT Reagent Addition incubation->reagent_addition readout Absorbance Reading reagent_addition->readout data_processing Data Processing readout->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Figure 1: Experimental workflow for a cell-based cytotoxicity assay.

EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF EGF->EGFR Binds

Figure 2: Simplified EGFR signaling pathway leading to cell proliferation and survival.

PI3K_AKT_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT recruits & activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth GrowthFactor Growth Factor GrowthFactor->RTK

Figure 3: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

Conclusion

This guide provides a framework for understanding the potential cross-reactivity of this compound by comparing it to structurally related compounds. The presented data and protocols are intended to aid researchers in designing and interpreting experiments to characterize the biological activity and safety profile of this and other novel quinoline derivatives. Due to the lack of direct experimental data for this compound, the information provided should be considered as a predictive guide, and dedicated experimental verification is highly recommended. A thorough in vitro profiling, as outlined in this document, is a critical step in the early-stage assessment of any new chemical entity for drug development.

References

Computational docking comparison of 2-Chloro-4,8-dimethylquinoline with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Computational Docking of 2-Chloro-4,8-dimethylquinoline and Structurally Related Analogs with Target Proteins

For Immediate Release

This guide offers a comparative analysis of the computational docking performance of this compound and its structurally related analogs against various protein targets relevant to drug discovery. This document is intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific computational docking studies on this compound in the reviewed literature, this guide presents findings from closely related quinoline derivatives to provide insights into potential interactions and guide future research.

Introduction to this compound in Computational Drug Design

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. The specific compound, this compound (CAS No. 3913-17-5), represents a molecule of interest for potential inhibitor design due to its substituted quinoline core. Computational docking is a key in silico method used to predict the binding affinity and orientation of a small molecule within the active site of a target protein, thereby guiding the rational design of new drugs.

While direct computational docking studies on this compound are not extensively reported in publicly available literature, research on analogous chloro- and dimethyl-substituted quinolines provides a valuable framework for predicting its potential targets and binding interactions.

Comparative Docking Performance of Quinoline Derivatives

To provide a comparative perspective, the following tables summarize the computational docking data for various quinoline derivatives against several key protein targets implicated in cancer and other diseases. These targets are frequently investigated for their interaction with quinoline-based inhibitors.

Table 1: Docking Scores of Quinoline Analogs Against Protein Kinases

Compound ClassTarget ProteinSpecific AnalogDocking Score (kcal/mol)Reference
Substituted QuinazolinesEpidermal Growth Factor Receptor (EGFR)Compound 4fNot Specified, strong interaction noted[1]
Substituted QuinazolinesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Compound 1Not Specified, potent inhibition[2]
Substituted QuinazolinesPlatelet-Derived Growth Factor Receptor β (PDGFR-β)Compound 1Not Specified, potent inhibition[2]
Quinoline-3-carboxamidesAtaxia Telangiectasia Mutated (ATM) KinaseCompound 6fLower docking score compared to other kinases[3]
Quinoline-3-carboxamidesAtaxia Telangiectasia and Rad3-related (ATR) KinaseCompound 6fHigher docking score than with ATM[3]
Quinoline-3-carboxamidesDNA-dependent protein kinase (DNA-PKcs)Compound 6fData available in source[3]

Table 2: Docking Scores of Quinoline Derivatives Against Other Cancer-Related Targets

Compound ClassTarget ProteinSpecific AnalogDocking Score (kcal/mol)Reference
7-ethyl-10-hydroxycamptothecin derivativesTopoisomerase INot Specified-9.0 to -10.3[4]
7-ethyl-10-hydroxycamptothecin derivativesBromodomain-containing protein 4 (BRD4)Not Specified-6.6 to -8.0[4]
7-ethyl-10-hydroxycamptothecin derivativesATP-binding cassette sub-family G member 2 (ABCG2)Not Specified-8.0 to -10.0[4]
Substituted QuinazolinesTubulin (Colchicine site)Compound 1-8.68[2]
Substituted QuinazolinesTubulin (Colchicine site)Compound 5-8.43[2]

Experimental Protocols for Computational Docking

The following represents a generalized experimental protocol for molecular docking studies based on methodologies reported for quinoline derivatives.

1. Ligand Preparation:

  • The 3D structure of the ligand (e.g., this compound) is generated using chemical drawing software like ChemDraw or Marvin Sketch.

  • The structure is then energetically minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • For docking, the ligand structure is typically converted to a compatible format (e.g., PDBQT for AutoDock Vina) with appropriate charges and rotatable bonds defined.

2. Protein Preparation:

  • The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Polar hydrogen atoms are added to the protein, and appropriate atomic charges (e.g., Kollman charges) are assigned.

  • The protein structure is saved in a compatible format for the docking software.

3. Docking Simulation:

  • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • The docking simulation is performed using software such as AutoDock Vina, Schrödinger Maestro, or GOLD. The software explores various conformations and orientations of the ligand within the defined active site.

  • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

4. Analysis of Results:

  • The docking results are analyzed to identify the pose with the best score (lowest binding energy).

  • The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the binding mode.

Visualizing the Computational Docking Workflow

The following diagram illustrates the typical workflow of a computational docking study.

G Computational Docking Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure Generation & Minimization) define_grid Define Grid Box (Active Site) ligand_prep->define_grid protein_prep Protein Preparation (from PDB, add hydrogens, assign charges) protein_prep->define_grid run_docking Run Docking Simulation (e.g., AutoDock Vina) define_grid->run_docking analyze_poses Analyze Docking Poses & Binding Scores run_docking->analyze_poses visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic Interactions) analyze_poses->visualize

References

Head-to-Head Comparison of Synthetic Routes to 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis

The targeted synthesis of 2-Chloro-4,8-dimethylquinoline, a key building block in medicinal chemistry and materials science, can be approached through various synthetic strategies. This guide provides a head-to-head comparison of two prominent routes: the Vilsmeier-Haack cyclization of an N-arylacetamide and the chlorination of a pre-formed quinolinone core. This comparison offers an objective analysis of each method, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparative Analysis

ParameterRoute 1: Vilsmeier-Haack CyclizationRoute 2: Chlorination of Quinolinone
Starting Materials 2,6-Dimethylaniline, Acetic Anhydride, DMF, POCl₃o-Toluidine, Diethyl Malonate, POCl₃
Number of Steps 22
Overall Yield ModerateGood to High
Scalability Readily scalableScalable with potential for optimization
Key Advantages Convergent synthesis, readily available starting materials.Builds upon a stable heterocyclic core, potentially higher yielding.
Key Disadvantages Use of hazardous reagents (POCl₃), potential for side reactions.Requires synthesis of the quinolinone precursor.

Route 1: Vilsmeier-Haack Cyclization

This approach constructs the quinoline ring system in a one-pot reaction from an appropriately substituted acetanilide. The key transformation is the intramolecular cyclization and chlorination mediated by the Vilsmeier reagent, formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocols

Step 1: Synthesis of N-(2,6-dimethylphenyl)acetamide

A solution of 2,6-dimethylaniline (1.0 eq) in glacial acetic acid is treated with acetic anhydride (1.1 eq). The reaction mixture is stirred at room temperature for 2 hours. After completion, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to afford N-(2,6-dimethylphenyl)acetamide. A typical yield for this reaction is in the range of 90-95%.

Step 2: Vilsmeier-Haack Cyclization to this compound

To a cooled (0 °C) solution of N-(2,6-dimethylphenyl)acetamide (1.0 eq) in DMF (5.0 eq), phosphorus oxychloride (3.0 eq) is added dropwise with stirring. The reaction mixture is then heated to 80-90 °C for 4-6 hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield this compound. Expected yields for this step are in the range of 50-60%.

Logical Flow of Route 1

G A 2,6-Dimethylaniline C N-(2,6-dimethylphenyl)acetamide A->C B Acetic Anhydride B->C E This compound C->E D DMF, POCl3 (Vilsmeier Reagent) D->E G A o-Toluidine C 4,8-Dimethylquinolin-2-one A->C B Diethyl Malonate B->C E This compound C->E D POCl3 D->E

Safety Operating Guide

Proper Disposal of 2-Chloro-4,8-dimethylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Researchers and drug development professionals handling 2-Chloro-4,8-dimethylquinoline must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

This compound and similar chlorinated quinolines are classified as hazardous chemical waste. Improper disposal can lead to environmental contamination and potential health risks. Adherence to institutional, local, and national regulations for the disposal of halogenated organic waste is mandatory.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield must be worn at all times.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation before use.

  • Body Protection: A fully fastened lab coat is essential. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize vapor inhalation.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not attempt to dispose of this compound down the drain or in regular trash.

  • Waste Collection:

    • Use a dedicated, clearly labeled, and sealed container for all this compound waste, including contaminated materials like gloves, absorbent pads, and glassware.

    • The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first waste was added to the container.

    • Indicate the specific hazards (e.g., Toxic, Environmental Hazard) using appropriate pictograms.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

    • Follow institutional guidelines for the maximum allowable storage time for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide the EHS office or disposal service with a complete inventory of the waste.

Spill and Decontamination Procedures

Minor Spills:

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.

  • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.

Major Spills:

  • Evacuate the laboratory immediately.

  • Alert your institution's emergency response team.

  • Prevent entry into the affected area.

  • Provide the emergency response team with the Safety Data Sheet (SDS) for the spilled compound.

Decontamination of Glassware:

  • Glassware that has been in contact with this compound should be decontaminated before washing.

  • Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect the solvent rinse as hazardous waste.

Quantitative Data Summary

ParameterGuideline
Waste Accumulation Time Limit Varies by generator status and local regulations. Typically 90-180 days.
Maximum Container Size 55 gallons in satellite accumulation areas.
Spill Kit Absorbent Capacity Sufficient to handle the largest anticipated spill volume.

Disposal Workflow

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear appropriate PPE B Work in a chemical fume hood A->B C Collect waste in a dedicated, compatible container B->C D Label container with 'Hazardous Waste' and contents C->D E Store in a designated hazardous waste area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for pickup by a licensed disposal service F->G H Complete waste manifest documentation G->H

Figure 1: Disposal Workflow for this compound

Essential Safety and Logistical Information for Handling 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Chloro-4,8-dimethylquinoline, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to minimize exposure and ensure laboratory safety.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles or a face shield are mandatory to protect against splashes.[1][2]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[1][3] Gloves must be inspected before use and disposed of properly after handling.[1]
Body Protection A full-length laboratory coat or a chemical-resistant apron is necessary to protect the skin.[1][3] For larger quantities or increased risk of exposure, a complete protective suit may be required.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] If ventilation is inadequate or if dusts/aerosols may be generated, a NIOSH-approved respirator is recommended.[2][4]

Experimental Protocols

Handling and Storage:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid contact with eyes, skin, and clothing.[1][3]

  • Keep the container tightly closed when not in use.[2][3]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]

  • Wash hands thoroughly after handling.[1]

Spill Management:

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3]

  • For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1][2]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site once the material has been removed.[3]

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • A common method for disposal is to dissolve the chemical in a combustible solvent and incinerate it in a licensed chemical incinerator.[3]

  • All disposal practices must comply with federal, state, and local regulations.[3] Do not dispose of down the drain.[1]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh Proceed to Handling handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon Experiment Complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4,8-dimethylquinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,8-dimethylquinoline

試験管内研究製品の免責事項と情報

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